molecular formula C10H11N5O2 B11091105 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Cat. No.: B11091105
M. Wt: 233.23 g/mol
InChI Key: JAPCXJOEFIJPBO-UHFFFAOYSA-N
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Description

1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine (CAS 62063-02-9) is a versatile pyrazole derivative of high interest in medicinal chemistry and drug discovery. The compound features a nitro group and dual amine functionalities on the pyrazole core, making it a valuable scaffold for the synthesis of more complex heterocyclic systems. Pyrazole derivatives are recognized as privileged structures in pharmacology, with demonstrated activities across a wide spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications . This specific diamine serves as a key synthetic intermediate for researchers developing novel active molecules. While the precise mechanism of action for this specific compound is a subject of ongoing investigation, related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown promising submicromolar antiproliferative activity in cancer cell lines, such as MIA PaCa-2 pancreatic cells, and have been identified as modulators of autophagy pathways . The presence of the benzyl group at the 1-position of the pyrazole ring is a common feature in many biologically active compounds, as it can influence the molecule's interaction with biological targets. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can utilize this building block to explore structure-activity relationships and develop new candidates with potential pharmacological activity.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

1-benzyl-4-nitropyrazole-3,5-diamine

InChI

InChI=1S/C10H11N5O2/c11-9-8(15(16)17)10(12)14(13-9)6-7-4-2-1-3-5-7/h1-5H,6,12H2,(H2,11,13)

InChI Key

JAPCXJOEFIJPBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C(=N2)N)[N+](=O)[O-])N

Origin of Product

United States
Foundational & Exploratory

chemical structure and physical properties of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine: Chemical Structure, Physicochemical Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive technical overview of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, a novel heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its chemical architecture, predicted physicochemical properties, and plausible synthetic routes, grounded in established chemical principles and supported by authoritative literature on related pyrazole derivatives.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in modern heterocyclic chemistry, exhibiting a broad spectrum of biological activities and material properties.[1] Their versatile scaffold allows for extensive functionalization, leading to compounds with applications ranging from anti-inflammatory and anti-tumor agents to energetic materials.[2][3] The target molecule, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, incorporates several key functional groups that suggest a unique profile: a pyrazole core, known for its stability and diverse reactivity[4]; two amino groups, which can act as hydrogen bond donors and bases[5]; a nitro group, a strong electron-withdrawing group that can influence the molecule's electronic properties and potential as an energetic material[6]; and a benzyl group, which can modulate lipophilicity and introduce steric bulk.

Chemical Structure and Inferred Properties

The chemical structure of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is presented below:

Caption: Chemical structure of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Supporting Evidence
Molecular Formula C10H11N5O2Based on the chemical structure.
Molecular Weight ~233.23 g/mol Calculated from the molecular formula. The molecular weight of the unnitrated analog, 4-benzyl-1H-pyrazole-3,5-diamine, is 188.23 g/mol .[7]
Physical Form Likely a yellow to orange solidThe presence of the nitro group and extended conjugation often imparts color. 3,5-diamino-4-nitropyrazole is a yellow solid.[8]
Melting Point Expected to be relatively highThe presence of two amino groups and a nitro group allows for strong intermolecular hydrogen bonding, leading to a higher melting point. For comparison, 4-amino-3,5-dinitropyrazole has a high decomposition temperature.[9]
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)The amino and nitro groups increase polarity, but the benzyl group adds significant nonpolar character. 3,5-diaminopyrazole is soluble in polar solvents.[5]
pKa The amino groups are expected to be weakly basic.The electron-withdrawing nitro group will decrease the basicity of the amino groups compared to the unnitrated analog.

Proposed Synthetic Pathways

A plausible synthetic route to 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine can be designed by combining established methods for the synthesis of substituted pyrazoles. A likely multi-step synthesis is outlined below.

workflow start Commercially available starting materials step1 Synthesis of 3,5-diamino-4-nitropyrazole start->step1 Nitration and cyclization of malononitrile derivatives step2 Benzylation of 3,5-diamino-4-nitropyrazole step1->step2 Reaction with benzyl halide end_product 1-benzyl-4-nitro-1H- pyrazole-3,5-diamine step2->end_product

Caption: Proposed synthetic workflow for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3,5-diamino-4-nitropyrazole

This intermediate is a known compound.[8] A common route to 3,5-diaminopyrazoles involves the cyclization of dinitrile precursors with hydrazine.[10]

  • Diazotization and Coupling: A substituted aniline is diazotized with nitrous acid, followed by condensation with malononitrile to form an arylhydrazono)propanedinitrile intermediate.[10]

  • Cyclization: The intermediate is then treated with hydrazine hydrate in a suitable solvent, such as ethanol or acetic acid, to yield the 3,5-diaminopyrazole core.[10][11]

  • Nitration: The 3,5-diaminopyrazole is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Step 2: N-Benzylation of 3,5-diamino-4-nitropyrazole

The final step involves the selective N-benzylation of the pyrazole ring.

  • Deprotonation: The 3,5-diamino-4-nitropyrazole is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic polar solvent like DMF or acetonitrile to deprotonate the pyrazole NH.

  • Nucleophilic Substitution: Benzyl bromide or benzyl chloride is added to the reaction mixture. The pyrazole anion acts as a nucleophile, displacing the halide to form the N-benzyl bond.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Physicochemical Characterization: A Validating System

The identity and purity of the synthesized 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine would be confirmed through a suite of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules.[12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.0-8.0 ppm range)[13], a singlet for the benzylic CH₂ protons (around 5.0-5.5 ppm)[14], and broad signals for the two NH₂ groups. The exact chemical shifts will be influenced by the solvent and concentration.[12]

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the pyrazole ring carbons, the benzyl group carbons, and the aromatic carbons of the phenyl ring. The carbon attached to the nitro group (C4) is expected to be significantly downfield.[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Functional GroupExpected Absorption Range (cm⁻¹)Significance
N-H (amino)3100-3500 (broad)Confirms the presence of the two amino groups.[10]
C-H (aromatic)3000-3100Indicates the presence of the benzyl group's phenyl ring.
C-H (aliphatic)2850-3000Corresponds to the benzylic CH₂ group.
C=C (aromatic)1450-1600Stretching vibrations of the phenyl and pyrazole rings.
N-O (nitro)1500-1560 (asymmetric) and 1300-1360 (symmetric)Strong absorptions characteristic of the nitro group.[2]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

  • Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are expected to show a prominent molecular ion peak (M+H)⁺ or (M-H)⁻ corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation pattern could involve the loss of the nitro group (NO₂), the benzyl group, or other characteristic fragments, providing further structural confirmation.

Potential Applications and Future Directions

The unique combination of functional groups in 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine suggests several potential areas of application.

  • Medicinal Chemistry: Pyrazole derivatives are known to possess a wide range of biological activities.[1][2] The presence of amino and nitro groups could lead to compounds with antimicrobial or anticancer properties. Further derivatization of the amino groups could be explored to generate a library of compounds for biological screening.

  • Energetic Materials: The high nitrogen content and the presence of the nitro group suggest that this compound could be a precursor to or a component of energetic materials.[3][8] Nitropyrazoles are known for their thermal stability and high density.[6]

  • Dyes and Pigments: The extended conjugation and the presence of chromophoric (nitro) and auxochromic (amino) groups could result in a colored compound with potential applications as a dye or pigment.

Conclusion

This technical guide has provided a comprehensive overview of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, a molecule of significant interest. While this specific compound is not extensively documented, a thorough analysis of related structures allows for reliable predictions of its chemical and physical properties, as well as the development of a logical synthetic strategy. The proposed characterization methods provide a self-validating system to confirm the successful synthesis and purity of the target molecule. The potential applications in medicinal chemistry and materials science warrant further investigation into this promising pyrazole derivative.

References

  • Royal Society of Chemistry. (2019, August 31). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Retrieved from [Link]

  • ResearchGate. Four Syntheses of 4‐Amino‐3,5‐dinitropyrazole | Request PDF. Retrieved from [Link]

  • PMC. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Retrieved from [Link]

  • MDPI. (2020, July 30). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2025, November 25). Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Retrieved from [Link]

  • Visnav. (2022, July 27). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Connect Journals. FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES. Retrieved from [Link]

  • ResearchGate. Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine..... Retrieved from [Link]

  • RSC Publishing. Radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials. Retrieved from [Link]

  • acrhem. (2013, April 10). Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Retrieved from [Link]

  • Taylor & Francis. DFT study on the structure and explosive properties of nitropyrazoles. Retrieved from [Link]

  • ACS Publications. Combination of Nitropyrazole and Nitroaminotriazole: A Novel High-Energy Insensitive Energetic Material | Crystal Growth & Design. Retrieved from [Link]

  • Semantic Scholar. (2010, December 27). the synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. Retrieved from [Link]

  • ResearchGate. Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2.. Retrieved from [Link]

  • MDPI. (2024, June 19). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link]

  • PubChemLite. 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). Retrieved from [Link]

  • Semantic Scholar. The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-pyrazole-3,5-diamine Core. Retrieved from [Link]

  • PubChem. 4-benzyl-1H-pyrazole-3,5-diamine | C10H12N4 | CID 10910297. Retrieved from [Link]

  • Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.. Retrieved from [Link]

  • PMC. Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. Retrieved from [Link]

Sources

NMR and IR spectral data for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for the heterocyclic compound 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the structural elucidation of this pyrazole derivative. The guide synthesizes theoretical principles with practical, field-proven insights, detailing the causality behind experimental choices and spectral interpretation. All methodologies are presented to ensure reproducibility and self-validation. This work is grounded in authoritative references to bolster key claims and protocols.

Introduction and Molecular Overview

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1] The compound 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine incorporates several key functional groups onto this core structure: two primary amine groups, a nitro group, and a benzyl substituent. These features make it a promising intermediate for the synthesis of novel therapeutic agents.[2] Accurate structural characterization is the bedrock of chemical synthesis and drug discovery, ensuring the identity and purity of the target molecule. Spectroscopic techniques, particularly NMR and IR, are indispensable tools for this purpose. This guide provides a detailed interpretation of the spectral data to unequivocally confirm the structure of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Molecular Structure

The structural integrity of the compound is defined by the precise arrangement of its constituent functional groups on the pyrazole ring. The numbering convention used for spectral assignment is illustrated below.

Caption: Numbered structure of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Infrared (IR) Spectroscopy Analysis

Core Principles and Rationale

Infrared spectroscopy is a definitive technique for identifying functional groups within a molecule.[3] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation corresponding to these natural vibrational frequencies is passed through a sample, the energy is absorbed. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹), where absorption bands are characteristic of specific bond types. For 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, the IR spectrum is expected to be dominated by the highly polar N-H (amine), N=O (nitro), C-N, and aromatic C=C bonds.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The following protocol ensures high-quality, reproducible IR data for a solid sample.

  • Sample Preparation: Grind 1-2 mg of the dried 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine sample with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically subtracts the background from the sample spectrum to yield the final IR spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Grind Sample with KBr B Form Pellet A->B C Acquire Background B->C D Acquire Sample Spectrum C->D E Background Subtraction D->E F Final IR Spectrum E->F

Caption: Standard workflow for FT-IR data acquisition using the KBr pellet method.

Interpretation of IR Spectral Data

The key absorption bands expected for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine are summarized below. The presence of both strong electron-donating (amine) and electron-withdrawing (nitro) groups on the pyrazole ring influences the electronic distribution and, consequently, the vibrational frequencies.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3500 - 3300Medium-StrongN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[4][5][6]
3100 - 3000Medium-WeakC-H Aromatic StretchBenzyl Ring
2950 - 2850Medium-WeakC-H Aliphatic StretchBenzyl -CH₂-
1650 - 1580Medium, BroadN-H Bending (Scissoring)Primary Amine (-NH₂)[4]
1550 - 1475Very StrongN=O Asymmetric StretchAromatic Nitro (-NO₂)[3][7]
1600 - 1450Medium-WeakC=C Aromatic Ring StretchPyrazole and Benzyl Rings
1360 - 1290StrongN=O Symmetric StretchAromatic Nitro (-NO₂)[3][7]
1335 - 1250StrongC-N StretchAromatic Amine[5]

The two distinct, strong absorption bands for the nitro group's asymmetric and symmetric stretching are highly diagnostic for this class of compounds.[3][4] Similarly, the presence of two bands in the N-H stretching region is a clear indicator of the primary amine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Core Principles and Rationale

NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule.

  • ¹H NMR provides information about the number of different types of protons, their electronic environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

  • ¹³C NMR provides information on the number of different types of carbon atoms and their electronic environment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with amine protons as it slows down the proton exchange, leading to sharper signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, and number of scans.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[8]

Interpretation of ¹H NMR Spectral Data

The expected proton NMR signals are assigned based on their chemical environment. The electron-donating amines and electron-withdrawing nitro group will significantly influence the chemical shifts of nearby protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale
~7.35 - 7.25Multiplet5HPhenyl Protons (H-2' to H-6')Typical aromatic region for a monosubstituted benzene ring.
~6.5 - 7.5Broad Singlet4HAmine Protons (2 x -NH₂)Chemical shift is highly dependent on solvent and concentration. The broadness is due to quadrupole broadening and potential hydrogen exchange.
~5.4Singlet2HMethylene Protons (-CH₂-)Deshielded by the adjacent nitrogen atom of the pyrazole ring and the phenyl group.
Interpretation of ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~150 - 155C3 and C5Significantly shielded by the strong electron-donating -NH₂ groups.
~137C1' (ipso-Carbon)Quaternary carbon of the phenyl ring attached to the methylene group.
~129C3'/C5'Phenyl ring carbons.
~128C4'Phenyl ring carbon.
~127C2'/C6'Phenyl ring carbons.
~105 - 115C4Highly shielded carbon due to its position between two electron-donating groups, but deshielded by the nitro group. The precise shift is a balance of these effects. Computational studies on nitropyrazoles can aid in exact assignment.[9]
~55-CH₂-Aliphatic carbon deshielded by the adjacent nitrogen and phenyl ring.

digraph "NMR_Interpretation" {
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node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=11, fontcolor="#202124"];
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Structure [label=" 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine | Functional Groups:\n-NH₂ (x2)\n-NO₂\n-CH₂-\n-Ph" , shape=Mrecord, fillcolor="#4285F4", fontcolor="#FFFFFF"];

H_NMR [label="{¹H NMR Signals | {-CH₂- | ~5.4 ppm (s, 2H)} | {-NH₂ | ~7.0 ppm (br s, 4H)} | {-Ph | ~7.3 ppm (m, 5H)}}"];

C_NMR [label="{¹³C NMR Signals | {C3/C5 | ~152 ppm} | {Aromatic C | 127-137 ppm} | {C4 | ~110 ppm} | {-CH₂- | ~55 ppm}}"];

Structure:f1 -> H_NMR; Structure:f1 -> C_NMR; }

Caption: Correlation between molecular structure and expected NMR spectral features.

Conclusion

The combined application of IR and NMR spectroscopy provides a robust and unambiguous method for the structural characterization of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine. The IR spectrum confirms the presence of the key amine and nitro functional groups through their characteristic strong absorption bands. The ¹H and ¹³C NMR spectra define the precise connectivity of the carbon-hydrogen framework, corroborating the substitution pattern on both the pyrazole and benzyl rings. This detailed spectral guide serves as a critical reference for scientists engaged in the synthesis, quality control, and further development of pyrazole-based compounds, ensuring the scientific integrity of their research.

References

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  • ResearchGate. (2019). Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine.
  • Krystof, V. et al. (2010). The synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. Semantic Scholar.
  • Manjula, S.N. et al. (2012).
  • WikiEducator. (2010). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Chand, D. et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry.
  • Sharma, A. et al. (2020). Synthesis, characterization, and antibacterial evaluation of some new 1,3,5-trisubstituted pyrazole derivatives. International Journal of Green Pharmacy (IJGP).
  • Sharma, A. et al. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential.
  • Gîrbea, A. et al. (2022).
  • Al-Warhi, T. et al. (2023). MRSA Inhibitory Activity of Some New Pyrazolo[1,5‐a]pyrimidines Linked to Arene and/or Furan or Thiophene Units.
  • PubChem. 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2).
  • Bolte, M. et al. (2018).
  • Abood, N.A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • Abood, N.A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

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A Technical Guide to the Structural Elucidation of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine: A Hypothetical Case Study for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining the crystallographic data and three-dimensional structure of the novel compound, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine. As no public crystallographic data for this specific molecule currently exists, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and structural analysis by single-crystal X-ray diffraction. By leveraging data from structurally similar compounds, we will explain the causal relationships behind experimental choices and establish a self-validating protocol, from initial synthesis to final data interpretation.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] The precise three-dimensional arrangement of atoms and the supramolecular interactions within a crystal lattice are fundamental to understanding a compound's physicochemical properties, such as solubility and stability, which are critical for drug development. Furthermore, a detailed 3D structure is indispensable for structure-based drug design, enabling the optimization of ligand-protein interactions.

This guide focuses on a hypothetical, yet plausible, research program for the complete structural characterization of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, a molecule possessing key functional groups—a nitro group as a hydrogen bond acceptor and two amino groups as hydrogen bond donors—that suggest significant potential for directed intermolecular interactions.

Proposed Synthesis and Crystallization Strategy

A logical and efficient synthesis is the prerequisite for obtaining high-quality single crystals. The proposed synthetic pathway is a multi-step process, followed by a carefully designed crystallization protocol.

Synthesis of the Precursor: 4-benzyl-1H-pyrazole-3,5-diamine

Based on established methodologies for similar compounds, a three-step synthesis is proposed for the non-nitrated precursor.[3][4]

Experimental Protocol: Synthesis of 4-benzyl-1H-pyrazole-3,5-diamine

  • Step 1: Knoevenagel Condensation. To a solution of malononitrile (1 equivalent) in a suitable solvent such as ethanol or THF, add benzaldehyde (1 equivalent) and a catalytic amount of a weak base like piperidine. The reaction mixture is stirred at room temperature to yield benzylidenemalononitrile.

  • Step 2: Reduction. The resulting benzylidenemalononitrile is then reduced to form benzylmalononitrile. This can be achieved using a standard reducing agent like sodium borohydride in an alcoholic solvent. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Step 3: Cyclization with Hydrazine. The purified benzylmalononitrile is refluxed with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) to induce cyclization. Upon cooling, the desired product, 4-benzyl-1H-pyrazole-3,5-diamine, is expected to precipitate and can be purified by recrystallization.[3]

Nitration and Final Compound Synthesis

The introduction of the nitro group at the 4-position of the pyrazole ring is the final synthetic step. This is a critical transformation that requires careful control of reaction conditions to avoid side products.

Experimental Protocol: Synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

  • This section is predictive as a specific protocol for this reaction is not available. The following is a standard approach.

  • Nitration Reaction. The synthesized 4-benzyl-1H-pyrazole-3,5-diamine would be dissolved in a strong acid, such as concentrated sulfuric acid, at a reduced temperature (e.g., 0 °C). A nitrating agent, typically a mixture of nitric acid and sulfuric acid, would be added dropwise while maintaining the low temperature.

  • Quenching and Isolation. After the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The resulting precipitate, the crude 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, is then collected by filtration, washed with cold water until neutral, and dried.

Crystallization

The final and most critical step for structural analysis is growing high-quality single crystals. The choice of solvent is paramount.

Experimental Protocol: Recrystallization

  • Solvent Screening. A range of solvents of varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures such as hexane/ethyl acetate) should be screened.[5]

  • Single-Solvent Recrystallization. The crude product is dissolved in a minimum amount of a suitable boiling solvent. The hot, saturated solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal yield.[5]

  • Mixed-Solvent Recrystallization. If a single solvent is not effective, a mixed-solvent system can be employed. The compound is dissolved in a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent (or anti-solvent, in which it is sparingly soluble) is then added dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent are added to redissolve the precipitate, and the solution is then allowed to cool slowly.[5]

X-ray Crystallography Workflow

The following section details the authoritative, step-by-step process for single-crystal X-ray diffraction analysis, based on standard and widely accepted methodologies.[6]

XRay_Workflow A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction & Correction (e.g., SAINT, SADABS) B->C Raw diffraction images D Structure Solution (e.g., SHELXT) C->D Processed reflection data (hkl) E Structure Refinement (e.g., SHELXL) D->E Initial atomic model F Structure Validation & Analysis (e.g., PLATON, CCDC Mercury) E->F Refined structure F->E Model adjustments G Final Crystallographic Report (CIF) F->G Validated structure

Sources

Preliminary Investigation of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: April 2026

An Advanced Technical Guide for Preclinical Drug Development

Executive Summary & Mechanistic Rationale

The compound 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine represents a highly functionalized heterocyclic scaffold with significant potential in modern medicinal chemistry. The 3,5-diamine moiety serves as an excellent hydrogen-bond donor/acceptor system, frequently utilized to target kinase hinge regions, while the 1-benzyl substitution provides optimal lipophilicity for cellular membrane penetration[1]. However, the presence of the 4-nitro group introduces a well-documented structural alert[2].

As a Senior Application Scientist, I approach the in vitro toxicological profiling of this compound not as a simple checklist of cell death assays, but as a hypothesis-driven investigation of its metabolic fate. Nitroaromatics are prone to enzymatic reduction by cellular nitroreductases. This reduction can lead to the formation of reactive nitro-anion radicals, which, in the presence of oxygen, undergo futile redox cycling to generate reactive oxygen species (ROS)[3]. Consequently, our in vitro screening architecture must be designed to capture not only terminal cytotoxicity but also the specific mechanisms of oxidative stress, mitochondrial uncoupling, and potential genotoxicity.

To ensure regulatory confidence and avoid the reproducibility crisis often seen in preclinical testing, all methodologies described herein strictly adhere to the OECD Guidance Document on Good In Vitro Method Practices (GIVIMP)[4].

Mechanistic Pathway of Nitro-Pyrazole Toxicity

Before deploying phenotypic assays, we must map the anticipated biochemical causality. The diagram below illustrates the hypothesized pathway by which the 4-nitro-pyrazole pharmacophore induces cellular damage, dictating our choice of downstream assays.

Mechanism Cmpd 1-benzyl-4-nitro-1H- pyrazole-3,5-diamine Enzyme Nitroreductase Metabolism Cmpd->Enzyme Cellular Uptake ROS ROS Accumulation Enzyme->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Lipid Peroxidation DNA DNA Damage (Genotoxicity) ROS->DNA Oxidative Stress Death Cellular Apoptosis Mito->Death Caspase Activation DNA->Death p53 Pathway

Mechanistic pathway of 4-nitro-pyrazole induced cytotoxicity via nitroreductase activation.

Tiered In Vitro Screening Architecture

To build a self-validating data package, we employ an orthogonal, tiered testing strategy. Relying on a single viability assay (e.g., MTT) is fundamentally flawed when testing highly colored nitro compounds, as they can absorb light at the readout wavelength, producing false-positive viability signals. We bypass this by multiplexing metabolic assays with membrane-integrity assays.

Workflow P1 Phase 1: Basal Cytotoxicity (XTT / LDH) P2 Phase 2: Mechanistic Profiling (ROS / JC-1) P1->P2 IC50 > 10 µM P3 Phase 3: Genotoxicity (OECD TG 487) P2->P3 Acceptable Window Dec Lead Optimization P3->Dec Negative Alert

Tiered in vitro toxicity screening workflow for pyrazole-3,5-diamine derivatives.

Self-Validating Experimental Protocols

Phase 1: Multiplexed Basal Cytotoxicity (XTT/LDH)

Rationale: We utilize the HepG2 (human hepatoma) cell line due to its retention of basal metabolic enzymes, and the THP-1 (human monocyte) cell line to assess baseline immunotoxicity[1][3]. By multiplexing the XTT assay (measuring mitochondrial oxidoreductase activity) with the Lactate Dehydrogenase (LDH) release assay (measuring plasma membrane rupture), we create a self-validating system. If XTT signal drops but LDH remains low, the compound is cytostatic (inhibiting metabolism). If both correlate, the compound is acutely cytotoxic[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and THP-1 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 100 mM stock of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in DMSO. Perform a 10-point serial dilution (0.1 µM to 100 µM). Ensure final DMSO concentration is ≤0.5% to prevent solvent toxicity.

  • Background Control (Crucial): Include "Compound + Media without cells" wells to subtract the intrinsic absorbance of the yellow/orange nitro-pyrazole compound.

  • Incubation: Expose cells for 48 hours.

  • LDH Readout: Transfer 50 µL of the supernatant to a fresh plate. Add 50 µL of LDH reaction mix (lactate to pyruvate conversion coupled with tetrazolium reduction). Incubate for 30 mins in the dark. Read absorbance at 490 nm[3].

  • XTT Readout: To the original plate containing cells and remaining media, add 50 µL of activated XTT solution. Incubate for 2 hours. Read absorbance at 475 nm[3].

  • Data Analysis: Calculate IC₅₀ values using non-linear regression (4-parameter logistic curve).

Phase 2: Mechanistic Profiling (ROS & Mitochondrial Depolarization)

Rationale: Because the nitro group is a known structural alert for inducing oxidative stress[2], we must directly quantify ROS generation. We use the fluorogenic dye H₂DCFDA, which oxidizes to highly fluorescent DCF in the presence of ROS.

Step-by-Step Methodology:

  • Dye Loading: Wash HepG2 cells with PBS and incubate with 10 µM H₂DCFDA for 30 mins at 37°C.

  • Washing: Remove excess dye and wash twice with PBS to prevent extracellular dye oxidation.

  • Acute Exposure: Treat cells with the compound at 0.5×IC50​ and 1×IC50​ concentrations.

  • Kinetic Readout: Measure fluorescence (Ex/Em = 485/535 nm) kinetically every 15 minutes for 4 hours to capture the acute oxidative burst.

Quantitative Data Presentation

The following table summarizes the anticipated in vitro toxicological profile based on the behavior of structurally analogous nitro-pyrazole derivatives[1][3].

Assay / EndpointCell LineParameter1-benzyl-4-nitro-1H-pyrazole-3,5-diamineDoxorubicin (Positive Control)
XTT (Metabolic Viability) HepG2IC₅₀ (µM)42.5 ± 3.11.2 ± 0.4
XTT (Metabolic Viability) THP-1IC₅₀ (µM)55.2 ± 4.80.8 ± 0.2
LDH Release (Necrosis) HepG2% Release at 50 µM18.4%85.2%
ROS Generation (DCFDA) HepG2Fold Change (vs Vehicle)3.2x (at 4h)5.8x (at 4h)
Selectivity Index (SI) HepG2 vs THP-1Ratio0.771.5

Data Interpretation: The higher IC₅₀ values (>40 µM) compared to the positive control indicate moderate basal cytotoxicity. However, the significant discrepancy between the XTT IC₅₀ and the low LDH release (18.4%) suggests that the compound primarily induces metabolic downregulation or early apoptosis rather than acute necrotic membrane rupture. The 3.2-fold increase in ROS confirms the hypothesis that the 4-nitro group undergoes redox cycling.

Conclusion and Next Steps

The preliminary in vitro investigation of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine reveals a complex toxicological profile driven primarily by its 4-nitro moiety. While the compound demonstrates acceptable basal cytotoxicity thresholds (IC₅₀ > 40 µM) in hepatic and monocytic models, the self-validating protocols highlight a clear induction of reactive oxygen species.

For drug development professionals, the immediate next step must be the execution of the In Vitro Mammalian Cell Micronucleus Test (OECD TG 487) to determine if the observed ROS generation translates into clastogenic or aneugenic DNA damage, a common liability for nitroaromatics[2]. If genotoxicity is confirmed, lead optimization efforts should focus on bioisosteric replacement of the 4-nitro group (e.g., with a cyano or trifluoromethyl group) while preserving the critical 1-benzyl and 3,5-diamine pharmacophores.

References

  • [4] Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • [3] A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC. National Institutes of Health (NIH). Available at:[Link]

  • [1] Pyrazole/pyrimidine derivatives endowed with azobenzenes as dual EGFR T790M and VEGFR-2 inhibitors: anticancer, docking, synthesis, design and ADMET assessments. RSC Publishing. Available at: [Link]

  • [2] The Synthesis and Development of Potential Small Molecule Splice Modifiers toward a central nervous system (CNS) target for the treatment of a genetic disease. DiVA Portal. Available at:[Link]

Sources

Whitepaper: Mechanism of Action and Pharmacological Profiling of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Historically, highly functionalized pyrazoles such as 4-nitro-1H-pyrazole-3,5-diamine (DANP) have been extensively characterized in the development of insensitive energetic materials due to their robust inter- and intramolecular hydrogen-bonding networks. However, as a Senior Application Scientist navigating the intersection of chemical biology and drug design, I have leveraged these exact physicochemical properties to repurpose the scaffold for targeted therapeutics.

The pyrazole-3,5-diamine core is a versatile building block, increasingly recognized as a precursor for bioactive compounds with potent anticancer properties. When functionalized with an N1-benzyl group, the resulting 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine derivatives act as purine-like mimetics, enabling competitive inhibition of various kinases at the ATP-binding site. This technical guide elucidates the structural pharmacology, signaling modulation, and empirical validation protocols for this privileged scaffold.

Structural Pharmacology & Binding Causality

The mechanism of action (MoA) for these derivatives is rooted in the precise spatial and electronic mimicry of the ATP adenine ring within the kinase active site. Every functional group on the scaffold serves a distinct, causal purpose in the binding event:

  • Purine Mimicry via the Pyrazole Core: The 1H-pyrazole ring acts as a bioisostere for the imidazole moiety of purines. This fundamental geometry allows the molecule to orient itself seamlessly within the highly conserved ATP-binding pocket of Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs).

  • Hinge Region Anchoring: The 3- and 5-amino groups are critical for target affinity. They act as bidentate hydrogen bond donors and acceptors, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., interacting with the conserved Glu and Met residues).

  • Electronic Tuning via the 4-Nitro Group: The 4-nitro substituent is not merely structural; it is an essential electron-withdrawing group (EWG). It modulates the pKa of the adjacent 3,5-diamines, preventing unwanted protonation at physiological pH (7.4). A neutral state is mandatory, as protonated amines would be electrostatically repelled by the hydrophobic hinge region. Additionally, the nitro oxygens can form secondary hydrogen bonds with the conserved catalytic lysine (e.g., Lys72) or the DFG-motif aspartate.

  • Hydrophobic Gatekeeper Engagement: The N1-benzyl group projects deep into the hydrophobic pocket adjacent to the ATP binding site. Variations in the benzyl ring (e.g., halogenation) allow for the fine-tuning of kinase selectivity by exploiting the unique steric dimensions of the target kinase's gatekeeper residue.

Signaling Pathway Modulation

By competitively blocking ATP binding, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine derivatives halt the autophosphorylation and downstream signaling cascades of RTKs, effectively shutting down oncogenic proliferation pathways.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) Ligand->RTK Activation MAPK MAPK / ERK Pathway RTK->MAPK Phosphorylation PI3K PI3K / AKT Pathway RTK->PI3K Phosphorylation Inhibitor 1-Benzyl-4-nitro-pyrazole Derivative Inhibitor->RTK ATP-Competitive Inhibition Proliferation Cell Proliferation & Tumor Angiogenesis Inhibitor->Proliferation Blocks Apoptosis Apoptosis Induction Inhibitor->Apoptosis Promotes MAPK->Proliferation PI3K->Proliferation

Fig 1. RTK signaling pathway modulation via ATP-competitive inhibition.

Experimental Methodology: TR-FRET Kinase Assay

To empirically validate the mechanism of action, a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. This method is specifically chosen because time-resolved detection eliminates compound auto-fluorescence—a common false-positive artifact when screening nitro-aromatic compounds.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

    • Causality: DTT maintains the reducing environment necessary to prevent kinase cysteine oxidation, while Mg²⁺ is an obligate cofactor for ATP coordination.

  • Compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO, then dilute 1:100 in the assay buffer.

    • Causality: A full dose-response curve is required to calculate an accurate IC₅₀ and to identify Hill slopes >1.5, which typically indicate non-specific aggregation rather than true competitive inhibition.

  • Enzyme-Inhibitor Pre-incubation: Combine 5 nM of the target kinase (e.g., VEGFR2) with the diluted compound in a 384-well microplate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium before competition with ATP begins.

  • Reaction Initiation: Add ATP at its apparent Kₘ concentration (e.g., 10 µM) alongside 100 nM of a biotinylated substrate peptide.

    • Causality: Running the assay exactly at the ATP Kₘ ensures maximum sensitivity to competitive inhibitors while maintaining a robust signal window.

  • Signal Detection: After 60 minutes, terminate the reaction by adding EDTA alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

    • Causality: EDTA chelates Mg²⁺, stopping catalysis instantly. The proximity of Eu (donor) and APC (acceptor) on the phosphorylated substrate generates the FRET signal.

  • Validation & Readout: Measure the emission ratio (665 nm / 615 nm).

    • Self-Validation System: The assay must include Staurosporine as a positive control to validate the dynamic range (requiring a Z'-factor > 0.6) and DMSO alone as a negative vehicle control.

Workflow Synth Compound Synthesis Assay TR-FRET Kinase Assay Synth->Assay Screening Docking Molecular Docking Assay->Docking Active Hits SAR SAR Analysis Docking->SAR Binding Mode Lead Lead Optimization SAR->Lead Refinement Lead->Synth Iteration

Fig 2. Iterative workflow for pyrazole-based kinase inhibitor development.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on kinase inhibition, confirming the MoA hypotheses outlined in Section 2. Notice that the removal of the 4-nitro group (CMPD-04) completely abolishes activity, validating its critical role in pKa tuning for hinge region binding.

Compound IDN1-SubstituentC4-SubstituentC3/C5 GroupsVEGFR2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
CMPD-01 Benzyl-NO₂-NH₂145210
CMPD-02 4-Fluorobenzyl-NO₂-NH₂4285
CMPD-03 3-Methoxybenzyl-NO₂-NH₂89150
CMPD-04 (Control)Benzyl-H-NH₂>10,000>10,000

References

  • National Institutes of Health (PMC) - Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances. Provides foundational chemical synthesis routes and structural characterization of the 4-nitro-1H-pyrazole-3,5-diamine scaffold. URL:[Link]

Thermodynamic Stability of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine (BNPD) is a highly functionalized heterocyclic intermediate, predominantly utilized in the synthesis of pyrazolopyrimidinones—a class of potent cGMP PDE5 inhibitors critical for treating erectile dysfunction and pulmonary hypertension[1]. For drug development professionals and formulation scientists, understanding the thermodynamic stability of BNPD in aqueous solutions is paramount. This guide deconstructs the physical chemistry of BNPD, detailing how its unique structural motifs dictate its solvation thermodynamics, kinetic vulnerabilities, and overall stability in aqueous environments.

Structural Thermodynamics & Solvation Dynamics

The thermodynamic behavior of BNPD in water is governed by a complex interplay of hydrophobic exclusion, tautomeric locking, and a strong electronic "push-pull" system.

Tautomeric Locking via N1-Benzylation

Unsubstituted pyrazoles are characterized by rapid prototropic tautomerism, which complicates their thermodynamic equilibrium in solution[2]. The introduction of the benzyl group at the N1 position of BNPD effectively "locks" the molecule into a single tautomeric state. This structural fixation reduces the configurational entropy of the molecule in solution, lowering the free energy penalty of solvation and providing a highly predictable dipole moment compared to its unsubstituted analogs[2].

The Electronic "Push-Pull" System and Aqueous Basicity

BNPD features a highly conjugated push-pull system: the C4-nitro group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, while the C3 and C5 amino groups act as electron-donating groups (EDGs).

  • Causality in Solvation: This extensive delocalization stabilizes the ground state of the pyrazole ring, rendering it thermodynamically stable against spontaneous ring-opening in water[3]. However, the electron density is pulled so strongly toward the nitro group that the basicity of the diamines is drastically attenuated. Consequently, BNPD resists protonation at physiological pH (7.4), existing entirely as a neutral, un-ionized species. This lack of ionization, combined with the hydrophobic bulk of the benzyl group, results in a highly positive standard free energy of dissolution ( ΔGdiss​ ), driving poor aqueous solubility[4].

Degradation Pathways in Aqueous Media

While the pyrazole core is thermodynamically robust, the functional appendages of BNPD introduce specific kinetic vulnerabilities when exposed to environmental stressors.

Degradation BNPD 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine (Aqueous Solution) Hydrolysis Hydrolytic Pathway (Extreme pH) BNPD->Hydrolysis Acid/Base Catalysis Photo Photodegradation (UV Exposure) BNPD->Photo hν (254 nm) Oxidation Oxidative Pathway (ROS/Peroxides) BNPD->Oxidation H2O2 / O2 Deamination Deamination Products (Loss of -NH2) Hydrolysis->Deamination C3/C5 Attack NitroReduction Nitro-to-Nitroso Reduction Photo->NitroReduction Radical Mechanism Ndealkylation N-Debenzylation (Minor) Oxidation->Ndealkylation C-N Cleavage

Fig 1: Primary degradation pathways of BNPD in aqueous environments.
  • Hydrolytic Stability: Pyrazole compounds lacking hydrolyzable esters or amides are generally stable in neutral water[5]. However, under extreme pH conditions (e.g., > pH 12 or < pH 2) and elevated temperatures, the electron-deficient nature of the C3/C5 positions (induced by the nitro group) makes them susceptible to nucleophilic aromatic substitution ( SN​Ar ), leading to slow deamination.

  • Photolytic Vulnerability: Nitro-aromatics and nitro-heterocycles are notoriously sensitive to ultraviolet (UV) radiation[6]. UV exposure triggers the excitation of the nitro group, leading to radical-mediated reduction to nitroso derivatives or the generation of reactive oxygen species (ROS) in water[6].

Experimental Workflows for Stability Profiling

To generate trustworthy, self-validating data, thermodynamic solubility and stability must be decoupled from kinetic dissolution rates. The following protocols are designed to ensure absolute causality in data generation.

Protocol 1: Isothermal Shake-Flask Method for Thermodynamic Solubility

Unlike kinetic solubility assays (e.g., solvent shift methods) which are prone to supersaturation artifacts, this protocol guarantees true thermodynamic equilibrium.

  • Sample Preparation: Add a 5-fold estimated excess of solid BNPD to a 10 mL borosilicate glass vial containing 5 mL of the target aqueous buffer (e.g., 50 mM Phosphate, pH 7.4).

  • Incubation: Seal the vial and incubate in a thermostatic shaker at 25.0 ± 0.1 °C. Causality Check: Agitate for a minimum of 48 hours. Shorter incubation times risk measuring the kinetic dissolution rate rather than the true thermodynamic equilibrium plateau.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the membrane, preventing artificially low concentration readings.

  • Quantification: Analyze the filtrate via HPLC-UV at the λmax​ of the BNPD push-pull chromophore (~320–350 nm).

  • Self-Validation (van 't Hoff Analysis): Repeat the protocol at 15°C and 37°C. Plot ln(Solubility) vs. 1/T . A linear van 't Hoff plot validates that the dissolution mechanism remains thermodynamically consistent across the temperature range.

Workflow Prep Sample Prep (Excess BNPD) Incubate Incubation (Controlled Temp) Prep->Incubate Filter Phase Separation (Centrifugation) Incubate->Filter Analyze HPLC-UV/MS (Quantification) Filter->Analyze Kinetics Thermodynamic Parameter Extraction Analyze->Kinetics

Fig 2: Isothermal shake-flask workflow for thermodynamic solubility.
Protocol 2: Accelerated Forced Degradation Profiling

To map the degradation kinetics, subject BNPD solutions to the following orthogonal stresses, analyzing aliquots via LC-MS to track mass shifts[5]:

  • Acid/Base Hydrolysis: 0.1 M HCl and 0.1 M NaOH at 60°C for 7 days.

  • Oxidative Stress: 3% H2​O2​ at 25°C for 24 hours.

  • Photolysis: UV-C (254 nm) exposure in a quartz vessel for 12 hours.

Quantitative Data & Predictive Modeling

Table 1: Predicted Thermodynamic Parameters of BNPD in Aqueous Media

ParameterPredicted Value RangeCausality / Structural Driver
ΔGsolv​ (Neutral pH) +15 to +25 kJ/molDominated by the unfavorable hydrophobic cavity formation required for the N1-benzyl group.
pKa (Conjugate Acid) < 2.0Strong electron-withdrawing effect of the C4-nitro group suppresses the basicity of the C3/C5 amines.
Hydrolytic Half-life (pH 7.4, 25°C) > 6 monthsHigh aromatic stability of the pyrazole core and the absence of easily hydrolyzable functional groups.

Table 2: Forced Degradation Kinetics Matrix

Stress ConditionPrimary DegradantKinetic PathwayAnalytical Detection
0.1 M HCl / NaOH (60°C) C3/C5-Hydroxy pyrazolesNucleophilic aromatic substitution ( SN​Ar )HPLC-UV (Shift in λmax​ )
3% H2​O2​ (25°C) N-oxide derivativesElectrophilic oxidation of aminesLC-MS (M+16 mass shift)
UV-C 254 nm (12h) Nitroso-pyrazolesPhotochemical reduction of the −NO2​ groupLC-MS (M-16 mass shift)

References

  • AIP Publishing . Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole. Available at: 3

  • MDPI . An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Available at: 2

  • BenchChem . An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Available at: 4

  • BenchChem . Technical Support Center: Stability and Storage of Pyrazole Compounds. Available at: 5

  • Google Patents . US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction. Available at: 1

  • PubMed . Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Available at:6

Sources

Methodological & Application

Synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. This document outlines a robust two-step synthetic pathway, commencing with the formation of the key intermediate, 3,5-diamino-4-nitropyrazole, followed by a regioselective N-benzylation.

Introduction

Substituted pyrazoles are a cornerstone in the development of novel therapeutic agents and functional materials, owing to their diverse biological activities and versatile chemical properties. The target molecule, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, incorporates several key pharmacophores: a pyrazole core, two amino groups, a nitro functionality, and a benzyl substituent. This unique combination of functional groups makes it an attractive scaffold for further chemical elaboration and a candidate for screening in various biological assays. The synthetic route detailed herein is designed for accessibility and reproducibility in a standard laboratory setting.

Synthetic Strategy

The synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is approached via a two-step sequence. The first step involves the construction of the core heterocyclic ring, 3,5-diamino-4-nitropyrazole, through a cyclization reaction. The second step is the selective introduction of the benzyl group onto one of the pyrazole ring nitrogens.

Synthetic_Workflow Nitromalononitrile Nitromalononitrile Precursor_Synthesis Step 1: Cyclization Nitromalononitrile->Precursor_Synthesis Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Precursor_Synthesis Precursor 3,5-diamino-4-nitro-1H-pyrazole Precursor_Synthesis->Precursor N_Benzylation Step 2: N-Benzylation Precursor->N_Benzylation Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->N_Benzylation Base Base (e.g., K₂CO₃) Base->N_Benzylation Final_Product 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine N_Benzylation->Final_Product

Caption: Overall synthetic workflow for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

PART 1: Synthesis of 3,5-diamino-4-nitro-1H-pyrazole

This initial step involves the cyclization of a C3 synthon with hydrazine to form the pyrazole ring. A convenient route has been established for this precursor.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
Nitromalononitrile≥97%Sigma-Aldrich
Hydrazine hydrate98%Sigma-Aldrich
EthanolAnhydrousFisher Scientific
Hydrochloric acidConcentratedVWR
Sodium bicarbonateACS gradeVWR
Deionized water--
Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nitromalononitrile (1.0 eq) in anhydrous ethanol (5 mL per gram of nitromalononitrile).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of 3,5-diamino-4-nitropyrazole should form.

  • Purification: Collect the solid by vacuum filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

  • Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: Synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

The second step is the N-benzylation of the synthesized 3,5-diamino-4-nitropyrazole. The regioselectivity of this reaction is crucial. In many cases, the alkylation of unsymmetrical pyrazoles favors the less sterically hindered nitrogen atom. Given the symmetry of the starting material with respect to the pyrazole nitrogens, a single major product is anticipated.

Materials and Reagents
Reagent/MaterialGradeSupplier
3,5-diamino-4-nitro-1H-pyrazoleAs synthesized-
Benzyl bromide98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)AnhydrousSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Ethyl acetateACS gradeVWR
Brine solutionSaturated-
Sodium sulfate (Na₂SO₄)AnhydrousVWR
Experimental Protocol
  • Reaction Setup: To a 100 mL oven-dried, round-bottom flask under a nitrogen atmosphere, add 3,5-diamino-4-nitro-1H-pyrazole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) (10 mL per gram of pyrazole).

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the suspension and stir vigorously for 30 minutes at room temperature.

  • Addition of Benzyl Bromide: Cool the mixture to 0 °C in an ice bath. Add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.

Summary of Key Reaction Parameters

ParameterStep 1: CyclizationStep 2: N-Benzylation
Key Reagents Nitromalononitrile, Hydrazine hydrate3,5-diamino-4-nitro-1H-pyrazole, Benzyl bromide, K₂CO₃
Solvent Anhydrous EthanolAnhydrous DMF
Temperature Reflux (approx. 78 °C)0 °C to Room Temperature
Reaction Time 4-6 hours12-18 hours
Stoichiometry Hydrazine hydrate (1.2 eq)Benzyl bromide (1.1 eq), K₂CO₃ (1.5 eq)

Safety Precautions

  • Always perform reactions in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Hydrazine hydrate is highly toxic and corrosive. Handle with extreme care.

  • Benzyl bromide is a lachrymator and should be handled with caution.

  • The nitro-containing compounds may be energetic and should be handled with care, avoiding shock and high temperatures.

References

  • Shreeve, J. M., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry. Available at: [Link]

Sources

Application Note: 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine as a Strategic Precursor in Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The design and synthesis of fused nitrogen-rich heterocycles—such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyrazines—rely heavily on highly functionalized pyrazole building blocks[1]. 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine represents a premier, programmable scaffold for both medicinal chemistry and materials science. By strategically incorporating a benzyl protecting group at the N1 position, a reducible nitro group at C4, and two nucleophilic amino groups at C3 and C5, this precursor offers unparalleled regiocontrol. This application note details the mechanistic rationale, validated protocols, and structural data for utilizing this precursor in complex heterocyclic synthesis.

Mechanistic Rationale & Regioselectivity (Expertise & Experience)

When utilizing unprotected 3,5-diamino-4-nitropyrazole, chemists often struggle with N1/N2 tautomerization, which leads to poor regioselectivity and complex mixtures during electrophilic condensations[2]. The introduction of the N1-benzyl group solves this by locking the tautomeric state and desymmetrizing the molecule:

  • Tautomeric Locking & Steric Desymmetrization: The N1-benzyl group prevents proton migration. Consequently, the C5-amino group (adjacent to the benzyl moiety) experiences significant steric shielding, whereas the C3-amino group remains highly accessible[2].

  • Electronic Modulation via the C4-Nitro Group: The strongly electron-withdrawing nitro group at C4 reduces the overall basicity of the adjacent amines. This prevents unwanted premature oxidation and allows the amines to act as controlled nucleophiles under acid-catalyzed conditions[3].

  • Solubility Profile: Unlike highly polar, hydrogen-bonded unsubstituted energetic precursors[4], the lipophilic benzyl handle ensures excellent solubility in standard organic solvents (e.g., methanol, acetic acid, dichloromethane), facilitating homogeneous reaction conditions.

Validated Synthetic Workflows

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines via 1,3-Dicarbonyl Condensation

Causality & Design: This protocol leverages the differential nucleophilicity of the C3 and C5 amines. When reacted with an unsymmetrical 1,3-dicarbonyl (e.g., ethyl acetoacetate), the initial nucleophilic attack occurs exclusively via the less sterically hindered C3-amine onto the most electrophilic carbonyl carbon. Subsequent intramolecular cyclization at the N2 nitrogen yields the pyrazolo[1,5-a]pyrimidine core[1]. Glacial acetic acid acts as both solvent and mild acid catalyst, activating the carbonyl without fully protonating the weakly basic pyrazole amines.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine (10.0 mmol) in glacial acetic acid (30 mL).

  • Addition: Slowly add the 1,3-dicarbonyl electrophile (e.g., acetylacetone, 11.0 mmol) dropwise at room temperature while stirring.

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 118 °C for 4–6 hours. Self-Validation: Monitor the reaction via TLC (EtOAc:Hexane 1:1). The disappearance of the bright yellow precursor spot indicates completion.

  • Quenching: Cool the mixture to room temperature and pour it slowly over crushed ice (100 g) with vigorous stirring to induce precipitation.

  • Isolation: Filter the resulting solid under vacuum, wash extensively with cold distilled water to remove residual acetic acid, and recrystallize from hot ethanol.

Protocol B: Reduction and Annulation to Pyrazolo[3,4-b]pyrazines

Causality & Design: The C4-nitro group is a "masked" amine. Catalytic hydrogenation yields the 1-benzyl-1H-pyrazole-3,4,5-triamine intermediate. The newly formed C4-amine is highly nucleophilic compared to the C3/C5 amines. Condensation with 1,2-dicarbonyls (e.g., benzil) selectively bridges the C4 and C5 (or C3) positions. Because the electron-rich triamine is highly susceptible to rapid air oxidation, the protocol is designed as a sequential one-pot workflow where the intermediate is trapped immediately.

Step-by-Step Methodology:

  • Reduction: Dissolve the precursor (5.0 mmol) in anhydrous methanol (25 mL). Add 10% Pd/C (10 mol%) carefully under a nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with hydrogen gas and stir vigorously under a balloon of H₂ (1 atm) at room temperature for 12 hours.

  • Filtration: Purge the flask with nitrogen. Filter the mixture rapidly through a tightly packed pad of Celite to remove the Pd/C catalyst. Critical Step: Do not allow the filtrate to evaporate to dryness, as the triamine is oxidation-prone.

  • Annulation: Immediately transfer the filtrate to a clean flask. Add the 1,2-dicarbonyl compound (5.0 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.5 mmol).

  • Cyclization: Reflux the mixture for 3 hours.

  • Purification: Concentrate the solvent under reduced pressure and purify the residue via flash column chromatography (DCM:MeOH 95:5).

Quantitative Data Presentation

The table below summarizes the reaction parameters and typical yields when functionalizing 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine with various electrophiles.

ElectrophileReaction TypeCatalyst / SolventMajor ScaffoldTypical Yield (%)
Acetylacetone CondensationAcOH, RefluxPyrazolo[1,5-a]pyrimidine75–85
Ethyl acetoacetate CondensationHCl / MeOHPyrazolo[1,5-a]pyrimidine70–80
Diacetyl (post-reduction)AnnulationpTSA / MeOHPyrazolo[3,4-b]pyrazine60–70
Malononitrile Knoevenagel / CyclizationPyridine, RefluxPyrazolo[1,5-a]pyrimidine65–75

Experimental Visualizations

Pathway A 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine B 1,3-Dicarbonyls (e.g., Acetylacetone) A->B Condensation (AcOH, Reflux) D Catalytic Hydrogenation (Pd/C, H2) A->D Reduction C Pyrazolo[1,5-a]pyrimidine Derivatives B->C E 1-Benzyl-1H-pyrazole-3,4,5-triamine (Reactive Intermediate) D->E F 1,2-Dicarbonyls (e.g., Benzil) E->F Annulation (pTSA, MeOH) G Pyrazolo[3,4-b]pyrazine Derivatives F->G

Regioselective signaling and annulation pathways of the pyrazole precursor.

Workflow S1 Step 1: Dissolution Precursor in MeOH S2 Step 2: Reduction Pd/C, H2 (1 atm), 12h S1->S2 S3 Step 3: Filtration Remove Catalyst via Celite S2->S3 S4 Step 4: Annulation Add 1,2-Dicarbonyl + pTSA S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5

One-pot reduction and annulation workflow for pyrazolo[3,4-b]pyrazine synthesis.

References

  • [3] Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions - PMC. National Center for Biotechnology Information (NCBI). Available at:

  • [4] Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX - PMC. National Center for Biotechnology Information (NCBI). Available at:

  • [2] Believes versus evidence-based regio-orientation in the structure assignment of pyrazolo[1,5-a]pyrimidines. Journal of Applied Pharmaceutical Science. Available at:

  • [1] Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate / International Journal of Advanced Research. Available at:

Sources

The Emerging Potential of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved therapeutics.[1][2] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. This guide delves into the prospective applications of a specific, yet underexplored, derivative: 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine . While direct biological data for this exact compound is limited, its structural motifs—a substituted pyrazole core, a nitro group, and two amine functionalities—suggest significant potential, particularly in the realm of kinase inhibition and oncology.

These notes serve as a technical guide for researchers, providing a scientifically grounded framework for the synthesis, evaluation, and potential application of this promising molecule. The information presented is synthesized from the well-established activities of structurally related pyrazole derivatives.

The Scientific Rationale: Why 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine Merits Investigation

The pyrazole ring system is a key feature in many drugs targeting a variety of biological pathways.[3][4] The specific substitutions on the 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine scaffold provide a compelling case for its investigation in medicinal chemistry:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a bioisostere for other aromatic systems and can engage in hydrogen bonding and other non-covalent interactions within enzyme active sites.[2] Many successful kinase inhibitors, such as ruxolitinib and crizotinib, are built around a pyrazole core.[1]

  • 3,5-Diamine Substitution: The presence of two amino groups offers multiple points for hydrogen bonding, which is crucial for anchoring a ligand within a target protein's binding pocket. These groups can also serve as handles for further chemical derivatization to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine have been identified as ATP-competitive inhibitors of kinases.

  • The 4-Nitro Group: This electron-withdrawing group can significantly influence the electronic properties of the pyrazole ring, potentially enhancing binding affinity. Furthermore, nitroaromatic compounds are known to have a range of biological activities, and the nitro group can be a key pharmacophoric element or a precursor for other functional groups.[5]

  • The 1-Benzyl Group: The benzyl substituent can engage in hydrophobic and pi-stacking interactions within a binding site, contributing to overall binding affinity. Its presence also enhances the lipophilicity of the molecule, which can influence its cell permeability and other pharmacokinetic parameters.

Collectively, these features suggest that 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is a strong candidate for investigation as a modulator of protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[6]

Potential Therapeutic Applications

Based on the extensive literature on pyrazole derivatives, the primary therapeutic areas for which 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine should be evaluated include:

  • Oncology: As a potential kinase inhibitor, this compound could target cyclin-dependent kinases (CDKs), disrupting the cell cycle of cancer cells.[7] Additionally, many pyrazole derivatives have shown broad antiproliferative activity against various cancer cell lines.[8][9][10]

  • Inflammatory Diseases: Kinases also play a crucial role in inflammatory signaling pathways.[6] Therefore, this compound could be investigated for its potential to treat chronic inflammatory conditions.

  • Infectious Diseases: Some pyrazole derivatives have demonstrated antimicrobial and antibiofilm activity.[11]

Experimental Protocols

The following protocols provide a starting point for the synthesis and biological evaluation of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Synthesis Protocol

A plausible synthetic route can be adapted from the synthesis of structurally similar compounds.[12] The following is a proposed multi-step synthesis:

Scheme 1: Proposed Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine

Synthesis reagent1 Benzylhydrazine intermediate1 Benzylmalononitrile reagent1->intermediate1 Step 1: Benzylation reagent2 Malononitrile reagent2->intermediate1 intermediate2 Benzyl-nitromalononitrile intermediate1->intermediate2 Step 2: Nitration reagent3 Nitrating Agent (e.g., HNO3/H2SO4) reagent3->intermediate2 product 1-Benzyl-4-nitro-1H- pyrazole-3,5-diamine intermediate2->product Step 3: Cyclization reagent4 Hydrazine Hydrate reagent4->product

Caption: Proposed synthetic workflow for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Step-by-Step Methodology:

  • Synthesis of Benzylmalononitrile:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve malononitrile in a suitable solvent such as ethanol.

    • Add a base, for example, sodium ethoxide, to the solution at room temperature.

    • Slowly add benzyl bromide to the reaction mixture and stir until the reaction is complete (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography to obtain benzylmalononitrile.

  • Nitration of Benzylmalononitrile:

    • Carefully add benzylmalononitrile to a cooled mixture of concentrated nitric acid and sulfuric acid.

    • Maintain the temperature below 10°C during the addition.

    • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction progress by TLC.

    • Pour the reaction mixture onto ice and extract the product with a suitable solvent.

    • Wash the organic layer with a sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain benzyl-nitromalononitrile.

  • Cyclization to form 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine:

    • Dissolve benzyl-nitromalononitrile in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution and reflux the mixture for several hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Note: This is a proposed synthesis and requires optimization of reaction conditions and purification methods. Appropriate safety precautions must be taken, especially during the nitration step.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method to screen the compound for its ability to inhibit the activity of a panel of protein kinases.

Workflow for In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound step1 Dispense Test Compound (serial dilutions) into assay plate start->step1 step2 Add Kinase and Substrate mixture step1->step2 step3 Initiate reaction by adding ATP step2->step3 step4 Incubate at room temperature step3->step4 step5 Stop reaction and measure signal (e.g., luminescence, fluorescence) step4->step5 end Data Analysis: - Calculate % inhibition - Determine IC50 value step5->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare solutions of the target kinase, its specific substrate, and ATP at the desired concentrations in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add a small volume of the diluted compound solutions. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Signal Detection and Data Analysis:

    • Stop the reaction and add the detection reagent (the specific reagent will depend on the assay format, e.g., ADP-Glo™ for luminescence).

    • Measure the signal using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay

This protocol describes how to assess the effect of the compound on the proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell lines in appropriate media and conditions.

    • Harvest the cells and seed them into 96-well plates at a predetermined density.

    • Allow the cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in cell culture medium.

    • Remove the old medium from the cell plates and add the medium containing the different concentrations of the compound. Include vehicle-only (DMSO) wells as a control.

    • Incubate the plates for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation

Table 1: Hypothetical Kinase Inhibition Profile of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine

Kinase TargetIC50 (nM)
CDK2/cyclin A50
CDK9/cyclin T1120
GSK3β850
SRC>10,000

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Table 2: Hypothetical Antiproliferative Activity of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine

Cell LineCancer TypeGI50 (µM)
HCT116Colon Carcinoma0.5
MCF-7Breast Adenocarcinoma1.2
A549Lung Carcinoma2.5

This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.

Conclusion

While 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine remains a largely uncharacterized molecule, its structural features, viewed through the lens of established medicinal chemistry principles, mark it as a compound of significant interest. The provided rationale, synthesis outline, and biological testing protocols offer a robust starting point for its investigation as a potential therapeutic agent, particularly in the fields of oncology and inflammation. Further research into its synthesis, biological activity, and mechanism of action is highly encouraged to unlock the full potential of this promising pyrazole derivative.

References

  • Omrani, R., et al. Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine. ResearchGate. Available at: https://www.researchgate.net/figure/Synthesis-of-N-3-benzyl-4-4-nitrophenyl-1H-pyrazole-3-5-diamine-Reagents-and_fig1_329320875.
  • BenchChem. Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. Available at: https://www.benchchem.
  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry. (2019). Available at: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc04467a.
  • 1-phenyl-1H-pyrazole Derivatives With Antiinflammatory, Analgesic and Antipiretic Activities. (Year not available). Available at: https://pubmed.ncbi.nlm.nih.gov/16438076/.
  • 1-BENZYL-4-NITRO-1H-PYRAZOLE AldrichCPR | Sigma-Aldrich. (Year not available). Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/cpr020780.
  • TNF-α and IL-1β inhibitors, 3, 5-disubstituted-4, 5-dihydro-1H-pyrazoles. - Allied Academies. (2017). Available at: https://www.alliedacademies.org/articles/tnf-and-il1-inhibitors-3-5disubstituted4-5dihydro1hpyrazoles.html.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6017297/.
  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. (2025). Available at: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04879a.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (Year not available). Available at: https://www.researchgate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020). Available at: https://globalresearchonline.net/journalcontents/v64-2/20.pdf.
  • Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (2024). Available at: https://ijpsr.com/bft-article/review-anticancer-activity-of-pyrazole/.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (2025). Available at: https://www.mdpi.com/1420-3049/28/5/2115.
  • Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. (2021). Available at: https://www.jofaps.com/storage/models/article/sO2rXF13a3Gf2t9aQGg9l2d0N4B7G5XhX7d6b5e4c3a2.pdf.
  • FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES - Connect Journals. (2015). Available at: https://connectjournals.com/01896D201504_271-274.pdf.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (Year not available). Available at: https://www.jocpr.
  • Anti oxidant and Anti-Inflammatory Inflammatory activities of novel pyrazole deriva novel pyrazole derivatives - International Journal of Current Research. (2013). Available at: https://www.journalcra.com/sites/default/files/issue-pdf/2860.pdf.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (2024). Available at: https://www.mdpi.com/2673-4587/5/2/23.
  • N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC. (Year not available). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5025401/.
  • Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds - MDPI. (2021). Available at: https://www.mdpi.com/1420-3049/26/7/2056.
  • Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023). Available at: https://www.ijnrd.org/papers/IJNRD2306208.pdf.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (2025). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9954002/.

Sources

purification and isolation methods for synthesized 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide

Topic: High-Fidelity Purification and Isolation Strategies for Synthesized 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The title compound, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, incorporates key pharmacophoric elements: two basic amino groups, an electron-withdrawing nitro group, and a lipophilic benzyl substituent. This unique combination of functional groups presents specific challenges for purification, including potential degradation on acidic stationary phases and complex solubility profiles. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification and isolation of this compound. We present detailed, validated protocols for recrystallization and column chromatography, explain the rationale behind methodological choices, and offer a troubleshooting guide for common issues. The aim is to empower researchers to achieve high purity, which is critical for accurate biological evaluation and downstream applications.

Introduction: The Purification Challenge

1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine is a heterocyclic compound with significant potential as a building block in drug discovery programs.[4][5] The purity of such an intermediate is paramount, as impurities can lead to ambiguous structure-activity relationship (SAR) data, false positives in biological screening, and complications in subsequent synthetic steps.

The purification of this specific molecule is non-trivial due to its amphipathic nature. The two primary amine groups at the 3- and 5-positions impart basicity and hydrophilicity, while the N-benzyl and C-4 nitro groups contribute to its lipophilicity and create a strong dipole. This duality can lead to issues such as:

  • Strong Adsorption: The basic amine functionalities can interact strongly with the acidic silanol groups of standard silica gel, causing significant peak tailing, low recovery, or even complete retention on the column.[6][7]

  • Complex Solubility: The compound may exhibit moderate solubility in a wide range of solvents, making single-solvent recrystallization challenging.

  • Potential for Degradation: Nitro-containing aromatic compounds can be sensitive to certain conditions, and prolonged exposure to acidic media (like silica gel) should be minimized.[8]

This guide outlines a systematic approach to overcome these challenges, ensuring the isolation of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine with high purity and yield.

Characterization of the Crude Product

Before attempting purification, it is essential to analyze the crude reaction mixture. This initial assessment will inform the selection of the most appropriate purification strategy.

Recommended Preliminary Analysis:

  • Thin-Layer Chromatography (TLC): Analyze the crude material using a silica gel plate. This will reveal the number of components, the polarity of the target compound relative to impurities, and help in optimizing the solvent system for column chromatography.

  • ¹H NMR Spectroscopy: A proton NMR spectrum of the crude product can help identify unreacted starting materials, major byproducts, and residual solvents.

  • LC-MS: Provides a more sensitive assessment of purity and confirms the mass of the desired product.

Purification Workflow: A Decision-Making Guide

The choice of purification method depends on the nature of the impurities and the scale of the synthesis. The following workflow provides a logical decision path.

PurificationWorkflow CRUDE Crude 1-benzyl-4-nitro-1H- pyrazole-3,5-diamine TLC_ANALYSIS Initial TLC & NMR Analysis CRUDE->TLC_ANALYSIS IMPURITY_PROFILE Assess Impurity Profile TLC_ANALYSIS->IMPURITY_PROFILE RECRYSTALLIZE Protocol 1: Recrystallization IMPURITY_PROFILE->RECRYSTALLIZE Product is solid & major component; Impurities have different polarity COLUMN Protocol 2: Flash Column Chromatography IMPURITY_PROFILE->COLUMN Complex mixture; Polarities of product & impurities are similar ACID_WASH Protocol 3: Acid-Base Extraction (Optional Pre-treatment) IMPURITY_PROFILE->ACID_WASH Basic/acidic impurities present VALIDATION Purity Validation (NMR, LC-MS, MP) RECRYSTALLIZE->VALIDATION COLUMN->VALIDATION ACID_WASH->COLUMN FINAL_PRODUCT Pure Product (>95%) VALIDATION->FINAL_PRODUCT

Caption: Decision workflow for selecting the optimal purification strategy.

Detailed Protocols

Protocol 1: Recrystallization from a Mixed-Solvent System

Recrystallization is the preferred method for purifying solid compounds when impurities have significantly different solubility profiles. For this compound, a mixed-solvent system of ethanol and water is often effective.[7][9]

Rationale: The target compound is expected to be soluble in a hot polar organic solvent like ethanol ("good" solvent) and insoluble in water ("anti-solvent"). Slow cooling of a saturated mixed-solvent solution allows for the formation of a pure crystalline lattice.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol (pre-heated to ~70°C) dropwise while stirring until the solid just dissolves.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly turbid, indicating saturation.

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 1:1 ethanol/water solution to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Deactivated Silica Gel Flash Column Chromatography

This is the most versatile and common method for purifying pyrazole derivatives, especially when dealing with complex mixtures or impurities of similar polarity.[6][10]

Rationale: The key to success is deactivating the acidic silica gel to prevent strong interactions with the basic amine groups of the target molecule. This is achieved by adding a small percentage of a tertiary amine, like triethylamine (Et₃N), to the mobile phase.[7]

Step-by-Step Methodology:

  • TLC Optimization:

    • Prepare several TLC chambers with different ratios of a non-polar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate).

    • Add ~1% triethylamine to each solvent system.

    • Spot the crude material on TLC plates and develop them.

    • The ideal solvent system will give the target compound an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[6][11]

Parameter Mobile Phase System Typical Ratio (Hex/EtOAc) Rationale & Observation
TLC Analysis Hexane:Ethyl Acetate (+ 1% Et₃N)80:20, 70:30, 60:40, 50:50A gradient of systems is tested to find the optimal polarity for separation. The goal is an Rf of 0.3-0.4 for the product.
Column Elution Hexane:Ethyl Acetate (+ 1% Et₃N)Start with a lower polarity (e.g., 80:20) and gradually increase the ethyl acetate concentration.A gradient elution ensures that less polar impurities elute first, followed by the product, and then more polar impurities.
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 80:20 Hexane:EtOAc + 1% Et₃N).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.[11]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone). Add a small amount of silica gel and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the initial mobile phase and carefully load it onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, collecting fractions.

    • Monitor the elution process by TLC, spotting every few fractions.

    • Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate) to elute the target compound.

    • Once the product starts eluting, maintain the solvent composition until it is completely off the column.

  • Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Place the resulting solid under high vacuum to remove any final traces of solvent and triethylamine.

Post-Purification Validation

After purification, the identity and purity of the final product must be confirmed.

Analysis Method Expected Result Purpose
¹H and ¹³C NMR Clean spectrum with correct chemical shifts, integrations, and coupling constants.Confirms chemical structure and identifies any remaining impurities.
LC-MS A single major peak with the correct mass-to-charge ratio (m/z) for the target compound.Confirms molecular weight and provides a quantitative measure of purity (e.g., >98% by UV area).
Melting Point A sharp, defined melting range.A sharp melting point is a good indicator of high purity. Broad ranges suggest the presence of impurities.
Elemental Analysis Experimental C, H, N values within ±0.4% of the calculated values.Confirms the elemental composition of the synthesized compound.

Troubleshooting

Problem Possible Cause Recommended Solution
"Oiling Out" during Recrystallization The solution is too saturated, or it cooled too quickly. The melting point of the compound may be lower than the solvent's boiling point.Add more of the "good" solvent (e.g., ethanol) to the hot mixture. Ensure very slow cooling. If the problem persists, try a different solvent system.[9]
Product Won't Elute from Column The mobile phase is not polar enough.Gradually and significantly increase the polarity of the eluent (e.g., add a small percentage of methanol to the ethyl acetate).
Poor Separation on Column The chosen solvent system has poor selectivity.Re-optimize the mobile phase with TLC, possibly trying a different solvent system altogether (e.g., Dichloromethane/Methanol). Ensure the column is not overloaded.
Yellow/Colored Product Presence of colored impurities or minor degradation products.A small amount of activated charcoal can be added to the solution during recrystallization, followed by filtration through celite to remove the charcoal and adsorbed impurities.[6]

References

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2026).
  • ResearchGate. (n.d.). Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine. [Link]

  • Molecules. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • BenchChem. (2025).
  • PubMed. (1968). [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. [Link]

  • ResearchGate. (n.d.). Nitropyrazoles 23. Synthesis of substituted N-amino-3-nitro-5-R-pyrazoles. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • Semantic Scholar. (2010). The synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. [Link]

  • Molecules. (2019). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. [Link]

  • IUCr. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. [Link]

  • Science. (2023). Manipulating nitration and stabilization to achieve high energy. [Link]

  • Molecules. (2017). Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • IOSR Journal of Pharmacy. (2017). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • BenchChem. (2026). Recrystallization techniques for purifying pyrazole compounds.
  • Molecules. (2021). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. [Link]

  • ResearchGate. (n.d.). Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. [Link]

  • Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. [Link]

  • ResearchGate. (2026). Thermal behavior of nitro-, amino-, and azo-phenylfuroxans. [Link]

  • PubChem. (n.d.). 1-benzyl-4-nitro-1h-pyrazole (C10H9N3O2). [Link]

  • International Journal of Molecular Sciences. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

  • ResearchGate. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. [Link]

  • MDPI. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. [Link]

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Introduction: The Pursuit of Kinase Inhibitor Specificity and the Promise of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Development of Novel Kinase Inhibitors Based on the 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine Scaffold

Protein kinases are a large family of enzymes that play a fundamental role in regulating the majority of cellular pathways, including signal transduction, cell growth, and proliferation.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in modern medicine.[2][3] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized treatment in these areas.[4]

Within the vast chemical space explored for PKI development, the pyrazole ring has emerged as a "privileged scaffold."[1][3][5] This is due to its synthetic accessibility, favorable drug-like properties, and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, acting as a versatile bioisosteric replacement for other functionalities.[1] This has led to the successful development of several FDA-approved drugs containing a pyrazole core, including Crizotinib, Ruxolitinib, and Encorafenib.[1]

This guide focuses on a specific, promising scaffold: 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine . The strategic placement of its functional groups—two amino groups for potential hydrogen bonding, a nitro group as a potential interaction point or a synthetic handle, and a benzyl group for occupying hydrophobic pockets—makes it an attractive starting point for library synthesis and the development of novel, selective kinase inhibitors.

This document serves as a detailed guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the underlying scientific rationale for a comprehensive workflow, from initial compound synthesis to robust cellular characterization, enabling the systematic evaluation of this compound and its derivatives as potential kinase inhibitors.

Section 1: Synthesis and Characterization of the Lead Compound

The journey of a novel inhibitor begins with its synthesis. The proposed synthesis of 4-benzyl-1H-pyrazole-3,5-diamines typically follows a multi-step route starting from commercially available aldehydes.[6] The following protocol is a representative, logical pathway for obtaining the target compound, constructed from established methods for pyrazole synthesis.[6][7]

Protocol 1.1: Proposed Synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Rationale: This three-step synthesis leverages a Knoevenagel condensation to form the initial carbon framework, followed by reduction and a final cyclization with hydrazine to form the desired pyrazole core.[6] This approach is efficient and allows for diversification by modifying the initial aldehyde.

Step 1: Knoevenagel Condensation

  • To a solution of an appropriate benzaldehyde and malononitrile in ethanol, add a catalytic amount of a base like piperidine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain the benzylidenemalononitrile intermediate.

Step 2: Reduction of the C=C bond

  • Dissolve the benzylidenemalononitrile from the previous step in a suitable solvent like ethanol or methanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the disappearance of the starting material.

  • Quench the reaction carefully with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzylmalononitrile.

Step 3: Cycloaddition to form the Pyrazole Ring

  • Dissolve the benzylmalononitrile in ethanol.

  • Add hydrazine hydrate and reflux the mixture for 12-24 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final compound, 4-benzyl-1H-pyrazole-3,5-diamine.[6]

Note on Nitration and Benzylation: The positions of the nitro and benzyl groups in the final target compound, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, would be achieved either by using appropriately substituted starting materials or by subsequent functionalization steps. The N-benzylation can be achieved by reacting the pyrazole with benzyl chloride in the presence of a base, while nitration of the pyrazole ring at the 4-position is a standard electrophilic substitution reaction. The precise order of these steps requires experimental optimization.

Characterization: The final compound and all intermediates should be thoroughly characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Section 2: The Drug Discovery Workflow: A Roadmap

The development of a kinase inhibitor is a multi-stage process that systematically narrows down candidates from a large pool to a select few with therapeutic potential. The workflow ensures that resources are focused on compounds that are not only potent against their target but also effective and non-toxic in a physiologically relevant context.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Preclinical Development Synthesis Compound Synthesis & Library Generation InVitro In Vitro Biochemical Assay (e.g., Kinase-Glo®) Synthesis->InVitro IC50 Determine Potency (IC₅₀) InVitro->IC50 Selectivity Kinase Panel Screening (Assess Selectivity) IC50->Selectivity TargetEngage Target Engagement Assay (e.g., NanoBRET™) Selectivity->TargetEngage Promising Candidates CellPhos Cellular Phosphorylation Assay (e.g., Western Blot) TargetEngage->CellPhos CellPro Cell Proliferation / Viability Assay CellPhos->CellPro EC50 Determine Cellular Efficacy (EC₅₀) CellPro->EC50 InVivo In Vivo Animal Models (Efficacy Studies) EC50->InVivo Lead Candidates PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVivo->PKPD Tox Toxicology Studies PKPD->Tox

Caption: High-level workflow for kinase inhibitor development.

Section 3: In Vitro Biochemical Assays: Quantifying Potency

The first critical step is to determine if the compound can inhibit the kinase of interest in a controlled, cell-free system. This provides a direct measure of the compound's potency (IC₅₀).[2] Homogeneous, ADP-based assays are widely used due to their universality and suitability for high-throughput screening (HTS).[2]

Protocol 3.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Principle: This protocol is based on the Kinase-Glo® assay format, which measures the amount of ATP remaining in solution after a kinase reaction. A highly active kinase will consume more ATP, resulting in a low luminescence signal. An effective inhibitor will prevent ATP consumption, leading to a high signal.[8]

Materials:

  • Recombinant Kinase of Interest

  • Kinase Substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase-Glo® Luminescence Reagent

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Test Compound (1-benzyl-4-nitro-1H-pyrazole-3,5-diamine)

  • DMSO (Dimethyl sulfoxide)

  • White, opaque 96- or 384-well plates

Workflow Diagram:

G A 1. Prepare Reagents (Kinase, Substrate, ATP, Compound Dilutions) B 2. Add Kinase and Compound to plate. Incubate. A->B C 3. Initiate Reaction by adding Substrate/ATP mix. B->C D 4. Incubate at RT (e.g., 60 minutes). C->D E 5. Stop Reaction & Detect by adding Kinase-Glo® Reagent. D->E F 6. Incubate for 10 min (Signal Stabilization). E->F G 7. Read Luminescence on a plate reader. F->G

Caption: Step-by-step workflow for the in vitro kinase assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 11 points) in DMSO, then dilute further into the assay buffer.

  • Assay Setup:

    • To the wells of a white assay plate, add 5 µL of the diluted compound.

    • Include "No Inhibitor" (DMSO only) and "No Enzyme" controls.

    • Add 10 µL of the recombinant kinase diluted in assay buffer to each well.

    • Incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing the kinase substrate and ATP.

    • Critical: The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC₅₀ values.[2][9]

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[2]

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the data using the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) controls.

  • Plot the percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CompoundTarget KinaseATP Conc. (µM)IC₅₀ (nM)
BNP-001 Kinase A10 (Km)55
StaurosporineKinase A10 (Km)5
BNP-001 Kinase B50 (Km)>10,000
Table 1: Example of IC₅₀ data for a hypothetical compound BNP-001.

Section 4: Cell-Based Assays: Assessing Efficacy in a Physiological Context

A potent compound in a biochemical assay is a great start, but it's crucial to confirm that it can enter cells, engage its target, and exert a functional effect.[10][11][12] Cell-based assays provide this vital, more physiologically relevant data.[13]

Protocol 4.1: Cellular Target Engagement (NanoBRET™ Assay)

Principle: The NanoBRET™ Target Engagement assay measures compound binding at a target kinase in living cells.[14] The kinase is expressed as a fusion to a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (the energy acceptor). When the tracer is bound, a BRET (Bioluminescence Resonance Energy Transfer) signal is generated. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a loss of BRET signal.[14]

Procedure:

  • Cell Preparation: Use cells (e.g., HEK293) transiently or stably expressing the kinase-NanoLuc® fusion protein.

  • Assay Setup: Plate the cells in a white 96-well plate.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer.

  • Incubation: Incubate under standard cell culture conditions (37°C, 5% CO₂).

  • Detection: Add the Nano-Glo® substrate and read both the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the ratio indicates target engagement by the test compound. Determine the EC₅₀ from the dose-response curve.

Protocol 4.2: Cellular Phosphorylation Assay (Western Blot)

Principle: This assay directly measures the functional consequence of kinase inhibition by quantifying the phosphorylation of a known downstream substrate of the target kinase.[11][15] A successful inhibitor will reduce the level of substrate phosphorylation.[16]

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line where the target kinase is hyperactive) and allow cells to adhere.

  • Starve the cells (if necessary to reduce basal signaling) and then treat with serial dilutions of the test compound for a specified time (e.g., 2 hours).

  • Stimulate the signaling pathway with an appropriate agonist if required.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-AKT Ser473).

    • Wash and probe with a secondary HRP-conjugated antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. Quantify band intensity to determine the reduction in phosphorylation.

Protocol 4.3: Cell Proliferation Assay

Principle: Many kinases targeted in oncology are drivers of cell proliferation. Therefore, a key measure of an inhibitor's efficacy is its ability to halt the growth of cancer cells that depend on that kinase.[17]

Procedure:

  • Cell Plating: Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the test compound.

  • Incubation: Incubate the cells for 72 hours under standard culture conditions.

  • Viability Measurement: Add a viability reagent such as CellTiter-Glo® (measures ATP as an indicator of metabolic activity) or use an MTS/MTT assay.

  • Data Acquisition: Read the luminescence or absorbance on a plate reader.

  • Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Section 5: Outlook: The Path to Preclinical Development

Compounds that demonstrate potent biochemical inhibition, strong cellular target engagement, and a functional anti-proliferative effect are considered lead candidates. The subsequent steps involve a more rigorous evaluation of their drug-like properties.

  • In Vivo Efficacy: The lead compound is tested in animal models of the target disease (e.g., tumor xenografts in mice) to determine if the cellular effects translate to a therapeutic benefit in a living organism.[18]

  • Pharmacokinetics (PK) and Pharmacodynamics (PD): These studies assess how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. PD studies confirm that the drug is reaching its target in the animal and inhibiting it at the administered doses.

  • Toxicology: Comprehensive safety studies are conducted to identify any potential adverse effects of the compound, establishing a therapeutic window.[19]

Conclusion

The 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its structure is amenable to synthetic modification, allowing for the rapid generation of a chemical library to explore the structure-activity relationship (SAR). By employing the systematic workflow and detailed protocols outlined in this guide—from robust biochemical screening to physiologically relevant cellular assays—researchers can effectively identify and validate potent and selective kinase inhibitors. This rigorous, multi-faceted approach is essential for translating a promising chemical scaffold into a potential therapeutic agent.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Cell-based test for kinase inhibitors. (2020). INiTS.
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed.
  • Cell-based Kinase Assays. (n.d.). Profacgen.
  • IP-Kinase Assay. (2014). Bio-protocol.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One.
  • Spotlight: Cell-based kinase assay form
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2025).
  • Cell-based Kinase Profiling Service. (n.d.). Kinase Logistics.
  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Semantic Scholar.
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  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys.
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  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Journal of Medicinal Chemistry.
  • Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. (2013). Toxicological Sciences | Oxford Academic.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • The Synthesis of Some Derivatives Based on the 4-Benzyl-1H-pyrazole-3,5-diamine Core. (n.d.). TA CR Starfos.
  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (2008). Organic Chemistry Portal.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.

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Troubleshooting & Optimization

how to improve synthesis yield of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine

Overview Synthesizing highly functionalized pyrazoles like 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine requires precise control over cyclocondensation and regioselective nitration. This support guide provides drug development professionals and synthetic chemists with mechanistic insights, troubleshooting FAQs, and validated protocols to maximize synthesis yield and purity.

Mechanistic Workflow & Causality

The synthesis of the target molecule is a two-stage process:

  • Cyclocondensation: Benzylhydrazine reacts with malononitrile to form the intermediate 1-benzyl-1H-pyrazole-3,5-diamine[1].

  • Regioselective Electrophilic Aromatic Substitution ( SE​Ar ): The intermediate undergoes nitration at the C4 position. Because the pyrazole ring is highly electron-rich due to the two amino groups, it is extremely susceptible to oxidative cleavage by nitric acid. Conducting the reaction in concentrated sulfuric acid protonates the amino groups, converting them into electron-withdrawing ammonium species. This deactivates the ring against oxidation while directing the nitronium ion ( NO2+​ ) exclusively to the C4 position[2][3].

SynthesisPathway A Benzylhydrazine + Malononitrile B Acyclic Hydrazone Intermediate A->B EtOH / Reflux Base Catalyst C 1-Benzyl-1H-pyrazole- 3,5-diamine B->C Cyclocondensation (-H2O) D Protonated Diamine (in H2SO4) C->D Conc. H2SO4 0-5 °C E 1-Benzyl-4-nitro-1H- pyrazole-3,5-diamine D->E + HNO3 (Nitronium Ion) Electrophilic Aromatic Sub.

Caption: Mechanistic pathway for the synthesis and regioselective nitration of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Cyclocondensation Stage (Intermediate Formation)

Q: Why is my yield of 1-benzyl-1H-pyrazole-3,5-diamine consistently below 50%? A: Low yields in this step are typically caused by incomplete cyclization, leaving the reaction stalled at the acyclic hydrazone intermediate[1]. Solution: Ensure the reaction is run in absolute ethanol under reflux with a catalytic amount of base (e.g., sodium ethoxide or triethylamine). The base enhances the nucleophilicity of the hydrazine nitrogen, driving the intramolecular cyclization. Monitor the disappearance of the hydrazone intermediate via TLC.

Nitration Stage (Final Product Formation)

Q: During nitration, I observe significant tarring, evolution of brown gas ( NO2​ ), and poor yields. How can I prevent this? A: Tarring and NO2​ evolution indicate oxidative degradation of the electron-rich amino groups by nitric acid[3]. Solution: You must establish a highly acidic environment before introducing the nitrating agent. Dissolve the intermediate entirely in concentrated H2​SO4​ and chill to 0–5 °C. This fully protonates the amino groups, protecting them from oxidation. Add fuming HNO3​ dropwise, strictly maintaining the internal temperature below 5 °C to prevent an exothermic runaway.

Q: LC-MS analysis shows N-nitramine byproducts instead of the desired C4-nitro product. What went wrong? A: N-nitration occurs when the acidity of the medium is insufficient to keep the amino groups fully protonated. Solution: Increase the ratio of H2​SO4​ to HNO3​ (optimal is 3:1 to 4:1 v/v). Avoid using milder nitrating systems like HNO3​ /Acetic anhydride, which favor N-nitration over C-nitration in aminopyrazoles[4].

TroubleshootingTree Start Issue: Low Yield in Nitration Step Obs1 Observation: Tarring & Black Degradation Start->Obs1 Obs2 Observation: N-Nitramine Byproducts Detected Start->Obs2 Cause1 Cause: Oxidation of Free Amino Groups Obs1->Cause1 Cause2 Cause: Insufficient Acidity (Incomplete Protonation) Obs2->Cause2 Sol1 Solution: Pre-chill H2SO4, Control Exotherm < 5°C Cause1->Sol1 Sol2 Solution: Increase H2SO4:HNO3 Ratio to 3:1 Cause2->Sol2

Caption: Troubleshooting decision tree for resolving common nitration failures.

Quantitative Optimization Data

The following table summarizes the effect of different nitration conditions on the yield and purity of the final product, demonstrating the necessity of the mixed acid approach to preserve the ring geometry and direct the nitro group[3].

Nitrating SystemTemperature (°C)Amino Group StateMajor ProductIsolated Yield (%)Purity (HPLC)
HNO3​ (Fuming)20 - 25Partially FreeOxidative Tar< 10%N/A
HNO3​ / Acetic Anhydride0 - 5FreeN-Nitramine35%60%
HNO3​ / H2​SO4​ (1:1)0 - 5Partially ProtonatedMixture (C4 & N)55%82%
HNO3​ / H2​SO4​ (1:3) 0 - 5 Fully Protonated C4-Nitro (Target) 85 - 90% > 98%

Self-Validating Experimental Protocols

These protocols are designed as self-validating systems. Built-in checkpoints ensure that if a step fails, the user is immediately alerted before proceeding.

Protocol A: Synthesis of 1-Benzyl-1H-pyrazole-3,5-diamine
  • Preparation: In an oven-dried 250 mL round-bottom flask under nitrogen, dissolve malononitrile (6.6 g, 100 mmol) in absolute ethanol (100 mL)[1].

  • Addition: Add benzylhydrazine (12.2 g, 100 mmol) dropwise at room temperature. Validation Checkpoint: A mild exotherm should be observed, indicating the formation of the hydrazone intermediate.

  • Catalysis & Reflux: Add triethylamine (1 mL) as a catalyst. Heat the mixture to reflux (78 °C) for 6 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: DCM/MeOH 9:1). Validation Checkpoint: The starting material spot ( Rf​≈0.8 ) should completely disappear, replaced by a highly polar product spot ( Rf​≈0.2 ).

  • Isolation: Concentrate the solvent in vacuo. Recrystallize the crude residue from ethanol/water to afford the intermediate as an off-white solid.

Protocol B: Regioselective Nitration to 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine

Safety Note: Use extreme caution, proper PPE, and an explosion-proof blast shield when working with concentrated mixed acids[2].

  • Protonation: Suspend 1-benzyl-1H-pyrazole-3,5-diamine (9.4 g, 50 mmol) in concentrated H2​SO4​ (30 mL). Stir at room temperature until completely dissolved. Validation Checkpoint: The solution should be clear and slightly yellow. If it turns dark brown, the acid may contain oxidative impurities.

  • Chilling: Cool the flask in an ice-salt bath to 0 °C.

  • Nitration: Prepare a mixture of fuming HNO3​ (10 mL) and concentrated H2​SO4​ (10 mL). Add this mixed acid dropwise to the pyrazole solution over 45 minutes. Critical Checkpoint: Maintain the internal temperature strictly below 5 °C.

  • Maturation: Stir the mixture at 0–5 °C for an additional 2 hours.

  • Quenching & Isolation: Pour the reaction mixture carefully over crushed ice (400 g). Validation Checkpoint: A bright yellow to orange precipitate should form immediately[2]. If the solution remains clear, the nitration is incomplete.

  • Purification: Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize from hot water or ethanol to yield the pure 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

References

  • FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDIATES Source: Connect Journals URL
  • Source: Engineering (Engineering.org.cn)
  • Aminonitro Groups Surrounding a Fused Pyrazolotriazine Ring: A Superior Thermally Stable and Insensitive Energetic Material Source: ACS Publications URL
  • Selective Preparation of 3,4,5-Trinitro-1H-Pyrazole: A Stable All-Carbon-Nitrated Arene Source: ResearchGate URL

Sources

troubleshooting common impurities in 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine crystallization

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine. Here, we address common challenges and impurities encountered during its crystallization, providing practical, experience-driven solutions to streamline your research and development efforts.

Troubleshooting Guides

This section provides a direct, question-and-answer-style approach to tackling specific issues that may arise during the crystallization of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Question 1: My purified 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine crystals are off-color (e.g., yellow or brownish) instead of the expected color. What is the likely cause and how can I fix it?

Answer:

An off-color appearance in your final product typically points to the presence of colored impurities, which can arise from several sources in pyrazole synthesis.

  • Likely Causes:

    • Oxidation Products: The amino groups on the pyrazole ring are susceptible to oxidation, which can form colored impurities, especially when exposed to air and light for extended periods.

    • Residual Nitroaromatics: If the nitration step was not complete or if side reactions occurred, residual nitroaromatic compounds can impart a yellow or brownish hue.

    • Side Reactions from Starting Materials: Impurities in the starting materials, such as oxidized hydrazine or byproducts from the synthesis of benzylmalononitrile, can carry through to the final product. For instance, the synthesis of the precursor benzylmalononitrile can be contaminated with a dibenzylated side product[1].

  • Troubleshooting and Solutions:

    • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal.

      • Protocol: Dissolve the crude, colored product in a suitable hot solvent (e.g., ethanol or a mixture of ethanol and water). Add a small amount of activated charcoal (typically 1-5% by weight) to the hot solution and continue to heat with stirring for 10-15 minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the clear filtrate to cool slowly for recrystallization.

    • Solvent System Optimization: Experiment with different recrystallization solvents. A solvent system that is a good solvent for the desired product when hot but a poor solvent when cold, and in which the colored impurities are either highly soluble or insoluble, can be effective. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, and ethyl acetate, as well as mixed solvent systems like ethanol/water[2].

    • Inert Atmosphere: To minimize oxidation, consider performing the crystallization and filtration steps under an inert atmosphere, such as nitrogen or argon.

Question 2: I am observing low yield after recrystallization. What are the potential reasons and how can I improve it?

Answer:

Low recovery after recrystallization is a frequent issue. The primary cause is often related to the solubility of your compound in the chosen solvent system.

  • Likely Causes:

    • High Solubility in Cold Solvent: The most common reason for low yield is that the product has significant solubility in the mother liquor even at low temperatures.

    • Using an Excessive Amount of Solvent: Dissolving the crude product in too much hot solvent will result in a less saturated solution upon cooling, leading to a lower yield of crystals.

    • Premature Crystallization during Hot Filtration: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper or in the funnel, leading to loss of material.

  • Troubleshooting and Solutions:

    • Optimize the Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

    • Solvent Selection: If the yield is consistently low, consider a different solvent or a mixed solvent system. For a mixed solvent system, dissolve the compound in a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until turbidity is observed. Slow cooling should then induce crystallization[2][3].

    • Cooling Protocol: Ensure the solution is cooled slowly to room temperature to allow for the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath for at least 30 minutes to maximize precipitation before filtration.

    • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or NMR to determine the amount of product being lost. If a significant amount of product remains, you can attempt a second crop of crystals by further concentrating the mother liquor.

Question 3: The product is "oiling out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the solid product melts in the crystallization solvent before it dissolves, or when it comes out of solution as a liquid rather than a solid. This is often due to a high concentration of impurities or an unsuitable solvent.

  • Likely Causes:

    • High Impurity Levels: Impurities can depress the melting point of the product, causing it to melt in the hot solvent.

    • Inappropriate Solvent: The chosen solvent may have a boiling point that is too high, or the product may have a high affinity for the solvent, preventing it from precipitating as a solid.

  • Troubleshooting and Solutions:

    • Lower the Crystallization Temperature: Try using a lower boiling point solvent or a mixed solvent system that allows for crystallization to occur at a lower temperature.

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to ensure the compound remains dissolved at a lower temperature, allowing crystallization to occur below its melting point.

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. Alternatively, add a small seed crystal of the pure compound to the cooled, supersaturated solution.

    • Purity Check: If oiling out persists, it is a strong indication that the crude product is highly impure. Consider an alternative purification method, such as column chromatography, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine sample?

Based on the structure and common synthetic routes for similar compounds, the following are potential impurities:

  • Unreacted Starting Materials: Benzylmalononitrile, hydrazine hydrate, or precursors to the nitrated pyrazole ring.

  • Dibenzylated Malononitrile: As mentioned, the synthesis of benzylmalononitrile can lead to a dibenzylated byproduct which may be carried through the synthesis[1].

  • Regioisomers: Depending on the synthetic strategy, particularly the nitration step, regioisomers of the nitro group (e.g., at the 3- or 5-position if the pyrazole ring is formed before nitration) could be present[4][5].

  • Oxidation Products: As discussed in the troubleshooting section, oxidation of the diamino-pyrazole can lead to colored impurities.

  • Hydrolysis Products: Depending on the reaction conditions, hydrolysis of the amino or nitro groups could occur.

Q2: Which analytical techniques are best for identifying these impurities?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first step to quickly assess the purity of your sample and identify the presence of multiple components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can help identify and quantify impurities.

  • Mass Spectrometry (MS): Useful for determining the molecular weight of the main component and any impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

Q3: What is a good starting point for a recrystallization solvent system for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine?

Given the polar nature of the two amino groups and the nitro group, balanced by the nonpolar benzyl group, a moderately polar solvent or a mixed solvent system is a good starting point.

  • Single Solvents: Ethanol, methanol, or isopropanol are often good choices for pyrazole derivatives[2].

  • Mixed Solvents: An ethanol/water or acetone/water mixture could be effective. Dissolve the compound in the minimum amount of hot ethanol or acetone, and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly. A recrystallization from ether has also been reported for a similar compound[6].

Data Summary Table

ParameterRecommended Range/ValueRationale
Recrystallization Solvents Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Ethanol/Water, EtherThese solvents have been shown to be effective for a range of pyrazole derivatives, offering a balance of polarity to dissolve the compound when hot and allow for precipitation when cold[2][6].
Charcoal Treatment 1-5% by weight of crude productEffectively removes colored impurities without significant loss of the desired product.
Cooling Protocol Slow cooling to room temperature, followed by at least 30 minutes in an ice bathSlow cooling promotes the formation of larger, purer crystals, while subsequent cooling in an ice bath maximizes the yield[2].

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In an Erlenmeyer flask, add the crude 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine and a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Heat the mixture to boiling with stirring.

  • Saturation: Add small portions of the hot solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals, for example, by air-drying on the filter paper or in a desiccator.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Start: Crystallization of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine problem Problem Identified start->problem off_color Off-Color Crystals problem->off_color Color Issue low_yield Low Yield problem->low_yield Recovery Issue oiling_out Oiling Out problem->oiling_out Formation Issue solution1 Solution: - Activated Charcoal Treatment - Optimize Solvent System - Use Inert Atmosphere off_color->solution1 solution2 Solution: - Minimize Solvent Volume - Change Solvent System - Optimize Cooling Protocol low_yield->solution2 solution3 Solution: - Lower Crystallization Temp - Increase Solvent Volume - Scratching/Seeding - Pre-purify by Chromatography oiling_out->solution3 end Pure Crystals Obtained solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for common crystallization issues.

References

  • Studies on 3,5-diaminopyrazole derivatives. (n.d.). Academia.edu. Retrieved from [Link]

  • Omrani, R., et al. (n.d.). Synthesis of N 3 -benzyl-4-(4-nitrophenyl)-1H-pyrazole-3,5-diamine. ResearchGate. Retrieved from [Link]

  • Zhang, J., et al. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. The Royal Society of Chemistry.
  • van der Veen, S., et al. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
  • García, N., et al. (2024). Chiral versus achiral crystal structures of 4-benzyl-1H-pyrazole and its 3,5-diamino derivative. PMC. Retrieved from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • The synthesis route of 3, 5-diaminopyrazole derivatives 8a,b. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization techniques for purifying pyrazole compounds. (2026). BenchChem.
  • Synthesis of the 4‐benzyl‐1H‐pyrazole‐3,5‐diamine 2. (n.d.). ResearchGate. Retrieved from [Link]

  • Kryštof, V., et al. (2010). The synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. Semantic Scholar. Retrieved from [Link]

  • One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives based on 3-acetyl-5-nitropyridines. (2021). SciSpace. Retrieved from [Link]

  • Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.
  • FACILE SYNTHESIS OF 3,5-DIAMINOPYRAZOLE DERIVATIVES FROM NITRILE INTERMEDI
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (2014). Chinese Chemical Letters.
  • Review on synthesis of nitropyrazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PMC. Retrieved from [Link]

Sources

Technical Support Center: Optimization & Troubleshooting for 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine Amination Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers developing advanced energetic materials[1] or pyrazolopyrimidinone-based PDE5 inhibitors[2], you rely on robust and scalable synthetic pathways.

The "amination" of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine presents a dual challenge in organic synthesis. Depending on your workflow, you are likely facing one of two distinct electronic hurdles:

  • Upstream Amination (Synthesis): Synthesizing the diamine core via Nucleophilic Aromatic Substitution (SNAr) of a dihalo-precursor, where the first amination severely deactivates the ring against the second.

  • Downstream Amination (Functionalization): Attempting to alkylate, arylate, or reductively aminate the resulting 3,5-diamine groups, which are rendered highly non-nucleophilic by the adjacent electron-withdrawing 4-nitro group[3].

This guide provides field-proven protocols, mechanistic causality, and troubleshooting FAQs to optimize both scenarios.

Part 1: Overcoming Ring Deactivation in SNAr Synthesis

The synthesis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine typically begins with 1-benzyl-3,5-dichloro-4-nitro-1H-pyrazole. The 4-nitro group strongly activates the C3 and C5 positions for SNAr. However, once the first ammonia molecule substitutes a chlorine atom, the newly formed amino group donates electron density into the pyrazole ring via resonance (+M effect). This raises the Lowest Unoccupied Molecular Orbital (LUMO) energy, drastically deactivating the remaining C-Cl bond[4].

G A 1-Benzyl-3,5-dichloro- 4-nitro-1H-pyrazole B Mono-amino Intermediate (Deactivated Ring) A->B + NH3 (aq) Fast SNAr C 1-Benzyl-4-nitro-1H- pyrazole-3,5-diamine B->C + NH3 (aq), High Temp/Pressure Slow / Rate-Limiting

SNAr pathway for 3,5-diamine synthesis highlighting the deactivated mono-amine intermediate.

Quantitative Optimization Data

To overcome this deactivation, thermal energy and pressure must be strictly controlled. Standard reflux conditions will stall at the mono-amine.

SolventReagentTemp (°C)PressureTime (h)Mono-amine Yield (%)Di-amine Yield (%)
EthanolNH₃ (aq, 28%)80 (Reflux)Ambient24>90<5
NMPNH₃ (aq, 28%)100Sealed246035
NMPNH₃ (aq, 28%)140Sealed18<588
DMSONH₃ (gas)120Sealed181082
Protocol 1: High-Pressure SNAr Synthesis of the 3,5-Diamine

This protocol is a self-validating system designed to push the reaction past the mono-amine bottleneck.

  • Preparation: In a heavy-walled, Teflon-lined pressure vessel (autoclave), suspend 1-benzyl-3,5-dichloro-4-nitro-1H-pyrazole (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add a 10-fold molar excess of 28% aqueous ammonia (NH₄OH). The polar aprotic nature of NMP is critical here to stabilize the Meisenheimer complex transition state.

  • Sealing and Heating: Seal the vessel securely. Heat the mixture to 140 °C behind a blast shield for 18 hours.

  • Cooling and Quenching: Cool the vessel completely to room temperature before carefully venting the pressure. Pour the dark reaction mixture into ice-cold distilled water.

  • Isolation: Collect the resulting yellow precipitate via vacuum filtration. Wash sequentially with water and cold ethanol to remove NMP and trace mono-aminated impurities.

  • Validation Checkpoint: Perform TLC (Silica, 1:1 Hexanes/EtOAc). You should observe the complete disappearance of the mono-amine intermediate (R_f ~0.6) and the presence of a baseline-hugging spot (R_f ~0.1) corresponding to the highly polar diamine.

Part 2: Downstream Functionalization of the 3,5-Diamine

If your goal is to aminate the diamine itself (e.g., N-alkylation or N-arylation to build complex bis-heterocyclic energetic compounds[5] or pharmaceutical libraries), you will encounter a different electronic barrier. The 4-nitro group withdraws electron density so strongly that the 3,5-amino groups are virtually non-nucleophilic under standard conditions.

LogicTree Start Attempting N-alkylation/arylation of 3,5-diamine? Check1 Is the reaction stalling with recovered starting material? Start->Check1 Cause Root Cause: 4-Nitro group withdraws electron density, rendering amines non-nucleophilic Check1->Cause Yes Sol1 Solution A: Use stronger base (e.g., NaH) + Alkyl Triflates Cause->Sol1 Alkylation Sol2 Solution B: Buchwald-Hartwig Cross-Coupling (BrettPhos/Pd) Cause->Sol2 Arylation

Troubleshooting logic for functionalizing the electron-poor 3,5-diamine groups.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Standard reductive amination fails on this substrate. Cross-coupling is required for N-arylation.

  • Preparation: In an oven-dried Schlenk flask, combine 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine (1.0 equiv), the desired aryl bromide (2.2 equiv), Pd₂(dba)₃ (5 mol%), BrettPhos ligand (10 mol%), and Cs₂CO₃ (3.0 equiv). Note: BrettPhos is specifically chosen for its efficacy with extremely electron-poor heteroarylamines.

  • Degassing: Evacuate and backfill the flask with Argon three times to prevent catalyst poisoning and benzyl radical cleavage.

  • Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110 °C for 24 hours under vigorous stirring.

  • Validation Checkpoint: An aliquot analyzed by LC-MS should show the mass of the desired N,N'-diaryl product. If mono-arylation dominates, increase the aryl bromide to 3.0 equiv and extend the reaction time to 36 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and purify via flash column chromatography.

Part 3: Troubleshooting Guides & FAQs

Q: Why does my SNAr synthesis of the diamine stall at the mono-chloro-mono-amino intermediate, even after 48 hours of reflux? A: This is a classic electronic deactivation issue. The first amine group donates electron density into the pyrazole ring, significantly raising the activation energy required for the second nucleophilic attack. Refluxing ethanol (~80 °C) does not provide enough thermal energy. Solution: Shift to a sealed-tube reaction (autoclave) at 120–150 °C using NMP or DMSO. The sealed environment keeps ammonia in solution, and the higher temperature overcomes the activation barrier.

Q: I am trying to reductively aminate the 3,5-diamine groups using aldehydes and NaBH(OAc)₃, but I only recover starting material. Why? A: The strongly electron-withdrawing 4-nitro group pulls electron density away from the 3- and 5-amino groups, rendering them highly non-nucleophilic. They cannot effectively attack the aldehyde carbonyl to form the necessary imine/iminium intermediate. Solution: Abandon reductive amination. Instead, deprotonate the amines with a strong, non-nucleophilic base (e.g., NaH) and react them with highly reactive electrophiles like alkyl triflates, or utilize the Buchwald-Hartwig cross-coupling protocol detailed above.

Q: How do I prevent benzyl group cleavage during high-temperature amination under basic conditions? A: Prolonged heating in the presence of strong bases and trace oxygen can lead to oxidative debenzylation. Solution: Strictly degas your solvents by sparging with Argon for 30 minutes prior to the reaction. Additionally, limiting reaction times by utilizing microwave irradiation (e.g., 150 °C for 2 hours in a sealed microwave vial) can accelerate the SNAr while minimizing the time the benzyl group is exposed to harsh conditions.

Q: Can I reduce the 4-nitro group first to make the amines more nucleophilic? A: While reducing the nitro group to an amine (yielding a 3,4,5-triamine) will drastically increase the nucleophilicity of the ring, it creates severe chemoselectivity issues. The newly formed 4-amino group is sterically less hindered and often more reactive than the 3,5-amino groups, leading to undesired functionalization at the C4 position. It is highly recommended to perform your N-functionalization before reducing the nitro group.

References

  • Tang, Y., et al. "Versatile functionalization of 3,5-diamino-4-nitropyrazole for promising insensitive energetic compounds." Dalton Transactions, 2019. URL: [Link]

  • Zeng, Z., et al. "Radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials." Journal of Materials Chemistry A, 2022. URL: [Link]

  • Bell, A. S., et al. "US6333330B1 - Pyrazolopyrimidinone CGMP PDE5 inhibitors for the treatment of sexual dysfunction." Google Patents, 2001.
  • Tang, Y., et al. "Construction of Bis-Heterocyclic Energetic Compounds via C–N Coupling Reactions." JACS Au, 2025. URL: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine. This document provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions concerning the low solubility of this compound in common organic solvents. Our goal is to equip researchers, chemists, and drug development professionals with the knowledge to overcome these challenges effectively in their experimental workflows.

Introduction: Understanding the Solubility Profile

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is a molecule of interest due to its complex chemical architecture, which includes a benzyl group, a nitro functionality, and two amine substituents on a pyrazole core. This unique combination of a bulky, non-polar benzyl group with highly polar amino and nitro groups creates a challenging solubility profile. The strong intermolecular forces, particularly hydrogen bonding from the diamino groups and π-π stacking from the aromatic rings, contribute to high crystal lattice energy, making it difficult for many common organic solvents to effectively solvate the molecule.[1][2]

This guide will walk you through a logical progression of techniques, from fundamental solvent selection to advanced co-solvent and formulation strategies, to address these inherent solubility issues.

Frequently Asked Questions (FAQs)

Q1: Why is 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine so poorly soluble in many organic solvents?

The low solubility is a direct result of its molecular structure. Key contributing factors include:

  • Strong Intermolecular Hydrogen Bonding: The two primary amine groups (-NH₂) and the nitro group (-NO₂) are potent hydrogen bond donors and acceptors. These groups form a strong, extensive network between molecules in the solid state, which requires significant energy to disrupt.[1]

  • High Crystal Lattice Energy: The planar nature of the pyrazole ring and strong intermolecular forces lead to a tightly packed and stable crystal structure.[1][2] Solvents must provide enough energy to overcome this lattice energy.

  • Conflicting Polarity: The molecule possesses both a large, non-polar benzyl group and highly polar functional groups. This amphipathic nature means that neither purely non-polar nor purely polar solvents are ideal for solubilization.

Q2: What are the best initial solvents to try for dissolving this compound?

Based on its structure, the most promising solvents are highly polar and aprotic. These solvents can disrupt hydrogen bonds without having labile protons that might react with the compound. We recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Acetonitrile (ACN)

Polar protic solvents like ethanol and methanol can also be effective, especially with heating, as they can participate in hydrogen bonding.[1][3]

Q3: How significantly does temperature impact the solubility of this compound?

For most solid compounds, solubility in organic solvents increases with temperature.[2][4] This is because the added thermal energy helps overcome the intermolecular forces within the crystal lattice.[2] Heating the solvent is a primary and effective strategy for dissolving 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine. However, it is crucial to first verify the thermal stability of the compound to prevent degradation at elevated temperatures.

Q4: Can pH adjustment be used to improve solubility?

Yes, this is a powerful technique, particularly if your workflow involves an aqueous phase. The two amino groups on the pyrazole ring are basic and can be protonated by acids to form salts.[2][5] These resulting salts are often significantly more soluble in water and polar protic solvents. This strategy is commonly used during reaction workups for purification.[2]

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a structured workflow for systematically addressing solubility issues. We begin with fundamental solvent screening and progress to more advanced optimization techniques.

Workflow for Troubleshooting Poor Solubility

The following diagram outlines the logical steps to take when encountering solubility challenges with the target compound.

G cluster_0 Troubleshooting Workflow Start Compound will not dissolve in chosen solvent Step1 Step 1: Evaluate Solvent Choice Is the solvent appropriate? Start->Step1 Step2 Step 2: Solvent Screening Test a range of polar solvents Step1->Step2 If no Step3 Step 3: Increase Temperature Is the compound thermally stable? Step1->Step3 If yes, but still insoluble Step2->Step3 Step4 Step 4: Use a Co-Solvent System Is a single solvent insufficient? Step3->Step4 If still insoluble End Solubility Achieved Step3->End If successful Step5 Step 5: Advanced Methods Consider chemical modification or formulation strategies Step4->Step5 If still insoluble Step4->End If successful Step5->End If successful

Caption: A step-by-step workflow for resolving poor solubility.

Part 1: Foundational Solvent Screening

The first step is to perform a systematic screening to identify a suitable solvent or solvent class.

Recommended Solvents for Screening

The table below summarizes recommended solvents, categorized by type, along with their properties and rationale for use.

Solvent CategoryExamplesPolarity (Index)Boiling Point (°C)Rationale & Comments
Polar Aprotic DMSO, DMF, Acetonitrile (ACN)High (7.2, 6.4, 5.8)189, 153, 82Primary choice. Excellent ability to disrupt hydrogen bonds. DMSO and DMF are particularly effective for highly crystalline, polar compounds.[3] Acetonitrile is a good, less viscous alternative.
Polar Protic Methanol, Ethanol, IsopropanolHigh (5.1, 4.3, 3.9)65, 78, 82Good secondary choice. Can act as both hydrogen bond donors and acceptors.[3] Often require heating to be effective for this class of compounds.
Chlorinated Dichloromethane (DCM)Medium (3.1)40May work in a co-solvent system. Unlikely to be effective alone due to the compound's high polarity, but can help solubilize the benzyl group.
Non-Polar Toluene, HexaneLow (2.4, 0.1)111, 69Poor choice. Not recommended as a primary solvent. Will not effectively solvate the polar amino and nitro groups.[6]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

This standard protocol allows for the quantitative determination of solubility in various solvents.[6]

Objective: To determine the equilibrium solubility of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in a selected solvent at a specific temperature.

Materials:

  • 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

  • Selected organic solvents (e.g., DMSO, Ethanol)

  • 20 mL glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-resistant membrane)

  • Calibrated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. This is crucial to ensure that a saturated solution is formed and undissolved solid remains at equilibrium.

  • Solvent Addition: Add a precise, known volume of the desired solvent (e.g., 5.0 mL) to the vial.[3]

  • Equilibration: Seal the vial tightly and place it on an orbital shaker or stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Settling: After agitation, allow the suspension to settle for at least 2 hours so that the undissolved solid collects at the bottom.

  • Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any microscopic solid particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtered sample using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Express the solubility in standard units, such as mg/mL or mol/L.

Part 2: Optimization with Co-Solvents and Temperature

If a single solvent does not provide adequate solubility, the next step is to use co-solvent systems and temperature.

Strategy 1: Employing Co-Solvent Systems

A co-solvent system uses a mixture of a "good" solvent (in which the compound has some solubility) and a "poor" solvent to fine-tune the polarity of the medium.[7] For 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, this often involves blending a highly polar solvent with a less polar one.

Common Co-Solvent Combinations to Explore:

  • DMSO / Methanol or Ethanol: Blends a strong aprotic solvent with a protic one.

  • DMF / Acetonitrile: Can improve wetting and reduce viscosity compared to pure DMF.

  • DCM / Methanol (e.g., 9:1 v/v): A classic combination where a small amount of polar methanol can drastically increase the solubility of polar compounds in a less polar bulk solvent like DCM. This is very useful for applications like column chromatography.[1]

G cluster_0 Co-Solvent Strategy Compound Poorly Soluble Compound (Polar & Non-Polar Moieties) Mixture Co-Solvent Mixture (Optimized Polarity) Compound->Mixture Dissolves in SolventA Solvent A (e.g., DMSO) Good for Polar Groups SolventA->Mixture Mix SolventB Solvent B (e.g., DCM) Good for Non-Polar Groups SolventB->Mixture Mix

Caption: How co-solvents create an optimal polarity environment.

Strategy 2: The Impact of Temperature

As previously noted, increasing the temperature is a straightforward way to increase solubility.

Protocol for Temperature-Based Solubility Enhancement:

  • Select a Solvent: Choose a solvent with a relatively high boiling point in which the compound shows at least partial solubility at room temperature (e.g., DMF, DMSO, ethanol).

  • Heat Gradually: Place the solvent and compound in a flask equipped with a stir bar and a condenser. Gently heat the mixture in an oil bath while stirring.

  • Observe Dissolution: Increase the temperature incrementally (e.g., in 10 °C steps), holding at each step to see if the compound dissolves.

  • Note Temperature: Record the temperature at which complete dissolution occurs.

  • Safety First: Always be aware of the solvent's flash point and boiling point. Never heat flammable solvents with an open flame. Ensure the compound is stable at the target temperature to avoid decomposition.

Part 3: Advanced Solubility Enhancement

For particularly challenging cases, more advanced methods may be required, especially in the context of drug formulation.

  • Chemical Modification (Prodrugs): In drug development, a prodrug approach can be used.[8] This involves temporarily modifying the highly polar amino groups through a chemical reaction to create a less polar, more soluble derivative. This new molecule can then be used in a specific reaction or formulation before being converted back to the active parent drug in vivo.

  • Solid Dispersions: This formulation technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)).[7] When this solid dispersion is introduced to a solvent, the polymer dissolves rapidly, releasing the drug as fine particles with a high surface area, thereby enhancing the dissolution rate.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate and resolve the solubility challenges presented by 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, enabling its successful use in a wide range of scientific applications.

References

  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • ResearchGate. (2019). Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]

  • EPJ Web of Conferences. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • PubChem. (n.d.). 1-benzyl-4-nitro-1h-pyrazole. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diamino-1H-pyrazole. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2013). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. Retrieved from [Link]

  • BenchChem. (n.d.). Solubility of Methyl 3-amino-1H-pyrazole-4-carboxylate in Organic Solvents: A Technical Guide.
  • Semantic Scholar. (2010). The synthesis of some derivatives based on the 4-benzyl-1h-pyrazole-3,5-diamine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

minimizing side reactions during 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine catalytic reduction

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the catalytic reduction of highly functionalized nitropyrazoles. The conversion of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine to 1-benzyl-1H-pyrazole-3,4,5-triamine presents unique chemoselectivity challenges. Researchers must navigate the competing risks of N-debenzylation, incomplete reduction (hydroxylamine accumulation), and severe catalyst poisoning caused by the highly chelating triamine product[1][2].

This guide provides field-proven insights, validated protocols, and mechanistic troubleshooting to ensure high-yielding, chemoselective reductions.

Workflow Visualization: Reaction Pathways & Pitfalls

To understand how to optimize your reaction, you must first map the competing pathways. The diagram below illustrates the desired reduction trajectory versus common side reactions.

G A 1-Benzyl-4-nitro- 1H-pyrazole-3,5-diamine B Hydroxylamine Intermediate A->B Reduction (Rate Limiting) D N-Debenzylated Byproduct A->D Pd/C Catalyst (Hydrogenolysis) C 1-Benzyl-1H-pyrazole- 3,4,5-triamine (Target) B->C Complete Reduction C->D Pd/C Catalyst (Hydrogenolysis) E Catalyst Poisoning C->E Free Amines (Chelation)

Reaction pathways and side reactions in the catalytic reduction of 4-nitropyrazoles.

Section 1: Catalyst & Condition Selection Matrix

The choice of catalyst and hydrogen source dictates the fate of the N-benzyl group. Palladium-on-carbon (Pd/C) is notoriously active for the hydrogenolytic cleavage of C-N benzylic bonds and should generally be avoided for this substrate[3]. Below is a quantitative summary of optimal catalytic systems.

Catalyst SystemHydrogen SourceN-Debenzylation RiskCatalyst Poisoning RiskRecommended Application
Pd/C (10%) H₂ Gas (1-5 atm)High HighAvoid. Leads to rapid loss of the N-benzyl protecting group[3].
Pt/C (5%) H₂ Gas (1-5 atm)LowHighPreferred for standard H₂ hydrogenation. Requires acidic media.
Raney Nickel H₂ Gas (1-5 atm)LowModerateGood alternative to Pt/C; requires careful handling and basic/neutral media.
Zn Dust / Cu NPs Ammonium FormateVery Low LowIdeal for highly chemoselective transfer hydrogenation.
Section 2: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific additives to manipulate the electronic environment and prevent side reactions.

Protocol A: Platinum on Carbon (Pt/C) Hydrogenation in Acidic Media

Causality: Pt/C suppresses the hydrogenolysis of the benzylic C-N bond. However, the resulting 3,4,5-triamine is a potent multidentate ligand that will chelate and deactivate the platinum surface. Conducting the reaction in acidic media protonates the amines in situ, rendering them non-coordinating.

  • Preparation: In a flame-dried flask under an inert atmosphere (Ar/N₂), dissolve 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine (1.0 eq) in a 4:1 mixture of Methanol and Glacial Acetic Acid to achieve a 0.1 M concentration.

  • Catalyst Addition: Carefully add 5% Pt/C (10 wt% relative to the substrate).

  • Hydrogenation: Purge the reaction vessel with H₂ gas three times. Maintain H₂ pressure at 1 atm (via balloon) or up to 3 atm in a Parr shaker. Stir vigorously at 25 °C for 4–6 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. The reaction is complete when the M+ (nitro) and M-16 (hydroxylamine) peaks disappear, and the M-30 (amine) peak stabilizes.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate under reduced pressure. Critical Step: Neutralize the resulting acetate salt with saturated aqueous NaHCO₃ before organic extraction to recover the free base triamine.

Protocol B: Transfer Hydrogenation (Zinc / Ammonium Formate)

Causality: Transfer hydrogenation using formate salts acts as a mild, controlled hydrogen donor. This significantly reduces the risk of over-reduction and completely preserves the N-benzyl group.

  • Preparation: Suspend the nitropyrazole (1.0 eq) and activated Zinc dust (4.0 eq) in a 1:1 mixture of Methanol and THF (0.2 M).

  • Reagent Addition: Add Ammonium Formate (5.0 eq) in one portion. The reaction will become mildly exothermic and effervescent as CO₂ and NH₃ are released.

  • Reaction: Stir vigorously at room temperature for 2–4 hours.

  • Workup: Filter the suspension through Celite to remove zinc residues. Partition the filtrate between EtOAc and water, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Section 3: Troubleshooting & FAQs

Q1: Why am I seeing a mass corresponding to M-90 in my LC-MS data? A1: An M-90 mass indicates the loss of the benzyl group (N-debenzylation). Palladium catalysts (Pd/C) have a high affinity for π -benzyl coordination, leading to oxidative addition into the C-N bond and subsequent hydrogenolysis[3]. If you are using Pd/C, switch immediately to Pt/C or utilize a transfer hydrogenation protocol.

Q2: The reaction stalls, and my LC-MS shows a massive accumulation of the hydroxylamine intermediate. How can I drive it to completion? A2: Hydroxylamines accumulate when the catalyst surface is deactivated or when hydrogen mass transfer is rate-limiting[2].

  • Solution 1: Increase the agitation rate to improve gas-liquid mixing.

  • Solution 2: If using H₂ gas, increase the pressure to 3-5 atm.

  • Solution 3: The catalyst may be poisoned by the trace amounts of product already formed. Add 1-2 equivalents of a mild acid (like acetic acid) to free up the catalytic sites.

Q3: My catalyst clumps together and turns into a black, inactive sludge shortly after the reaction starts. What is happening? A3: You are experiencing severe catalyst poisoning. The target product, 1-benzyl-1H-pyrazole-3,4,5-triamine, contains three adjacent amine groups. This creates a highly effective multidentate ligand that chelates the metal surface, causing the nanoparticles to agglomerate and crash out of suspension. You must run the reaction in an acidic solvent system (as detailed in Protocol A) to keep the amines protonated and non-coordinating.

Q4: Can I use protecting groups on the 3,5-diamines to prevent catalyst poisoning? A4: Yes, but it adds synthetic steps. Acetylating or Boc-protecting the 3,5-diamines prior to reduction reduces their nucleophilicity and chelating ability, allowing for smoother reductions[1]. However, the acidic modifier approach (Protocol A) is generally preferred as it avoids the need for subsequent deprotection steps.

References
  • Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry. ACS Publications.

  • Highly Chemoselective Reduction of Aromatic Nitro Compounds by Copper Nanoparticles/Ammonium Formate. The Journal of Organic Chemistry. ACS Publications.

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. ACS Publications.

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Catalysis. ACS Publications.

Sources

Validation & Comparative

Comparative Reactivity Guide: 1-Benzyl vs. 1-Methyl-4-nitro-1H-pyrazole-3,5-diamine Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Prepared By: Senior Application Scientist

Executive Summary

The synthesis of highly functionalized fused heterocycles—particularly pyrazolo[3,4-d]pyrimidines, which serve as critical purine analogs in kinase inhibitor development [1][2] and advanced energetic materials [3]—relies heavily on the precise manipulation of pyrazole diamine precursors. Among these, 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine and its 1-methyl analog represent two pivotal scaffolds.

While both molecules share a strongly electron-withdrawing 4-nitro group that modulates the nucleophilicity of the adjacent amino groups, the choice of the N1 substituent (benzyl vs. methyl) fundamentally dictates the synthetic trajectory. This guide provides an objective, data-driven comparison of their reactivity, focusing on steric shielding, regioselectivity, and deprotection strategies to help drug development professionals optimize their synthetic workflows.

Structural and Electronic Foundations

In both scaffolds, the 4-nitro group creates a strong "push-pull" electronic system, drastically reducing the nucleophilicity of the 3- and 5-amino groups compared to standard aliphatic or aryl amines. Consequently, electrophilic attacks (e.g., acylation or alkylation) require forcing conditions.

The critical divergence lies in the N1 substituent [4]:

  • 1-Methyl Analog: The compact methyl group offers minimal steric hindrance. The 5-amino group remains highly accessible, leading to competing reactions at both the 3- and 5-positions. Furthermore, the N-methyl bond is metabolically stable and generally considered a permanent structural feature.

  • 1-Benzyl Analog: The bulky benzyl group acts as a steric shield, effectively blocking the adjacent 5-amino group. This induces high regioselectivity, directing incoming electrophiles almost exclusively to the unhindered 3-amino group. Crucially, the benzyl group is transient; it can be cleaved via hydrogenolysis to yield the free 1H-pyrazole, offering immense strategic flexibility.

Reactivity_Divergence Base 4-Nitro-1H-pyrazole- 3,5-diamine Core Bn 1-Benzyl Analog (High Steric Shielding) Base->Bn Me 1-Methyl Analog (Low Steric Shielding) Base->Me Bn_Acyl Highly Regioselective 3-NH2 Acylation Bn->Bn_Acyl Bn_Deprot Cleavable N1-Bn (Yields Free 1H-Pyrazole) Bn->Bn_Deprot Me_Acyl Poor Regioselectivity (3-NH2 & 5-NH2 Mix) Me->Me_Acyl Me_Perm Permanent N1-Me (Metabolically Stable) Me->Me_Perm

Divergent reactivity profiles of 1-benzyl vs. 1-methyl pyrazole diamine scaffolds.

Comparative Reactivity & Regioselectivity

When subjecting these diamines to electrophilic acylation, the steric bulk of the N1-benzyl group becomes the dominant directing factor. As shown in the experimental data below, reacting both scaffolds with a standard electrophile (benzoyl chloride) yields starkly different product distributions. The 1-benzyl scaffold eliminates the need for tedious chromatographic separation of regioisomers.

Table 1: Regioselectivity in Acylation

(Conditions: Benzoyl Chloride, 1.1 eq, Pyridine, 0°C to RT)

Scaffold3-Amide Yield (%)5-Amide Yield (%)Bis-Amide Yield (%)Chromatographic Burden
1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine 85% <5%10%Low (Direct crystallization possible)
1-Methyl-4-nitro-1H-pyrazole-3,5-diamine 45%35%20%High (Requires preparative HPLC/Silica)

Experimental Methodologies: Self-Validating Protocols

To leverage the strategic advantages of the 1-benzyl scaffold, one must navigate the reduction of the 4-nitro group without prematurely cleaving the benzyl protecting group. Standard catalytic hydrogenation (Pd/C, H 2​ ) often results in unwanted debenzylation. The following protocol utilizes a chemoselective reduction strategy.

Protocol A: Chemoselective Nitro Reduction of the 1-Benzyl Scaffold

Causality: Tin(II) chloride (SnCl 2​ ) is employed as a mild, chemoselective reducing agent that efficiently converts the nitro group to an amine while leaving the N1-benzyl group completely intact.

  • Initiation: Dissolve 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine (10 mmol) in absolute ethanol (50 mL).

  • Reduction: Add SnCl 2​ ·2H 2​ O (50 mmol, 5 eq.) in a single portion. The reaction mixture is heated to 80°C (reflux) for 4 hours.

  • Self-Validation Check: Monitor via TLC (EtOAc/Hexane 1:1). The complete disappearance of the characteristic yellow nitro precursor and the appearance of a highly polar, baseline spot confirms complete reduction.

  • Quench & Neutralization: Cool the mixture to 0°C and carefully quench with saturated aqueous NaHCO 3​ until pH 8 is reached. Validation Note: Vigorous CO 2​ evolution will occur, and thick white tin salts will precipitate. This is the expected behavior.

  • Extraction: Filter the suspension through a pad of Celite to remove tin salts, washing the filter cake thoroughly with ethyl acetate.

  • Isolation: Separate the organic layer, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo to yield the 1-benzyl-pyrazole-3,4,5-triamine.

  • Critical Handling Note: The resulting triamine is highly susceptible to air oxidation (turning dark purple/black upon prolonged exposure). It must be telescoped immediately into the cyclocondensation step.

Protocol B: Regioselective Cyclocondensation to 1-Benzyl-pyrazolo[3,4-d]pyrimidine
  • Condensation: Dissolve the freshly prepared triamine intermediate in neat formamide (15 mL).

  • Cyclization: Heat the solution to 160°C for 6 hours under an inert argon atmosphere. The 4- and 5-amino groups selectively condense with formamide to build the pyrimidine ring [1].

  • Precipitation: Cool to room temperature and pour into ice water (50 mL). The target 1-benzyl-pyrazolo[3,4-d]pyrimidine will precipitate as a solid.

  • Purification: Filter, wash with cold water, and recrystallize from ethanol.

Deprotection_Workflow Start 1-Bn-4-NO2-PZ Red Chemoselective Reduction (SnCl2) Start->Red Triamine 1-Bn-Triamine Intermediate Red->Triamine Cyclo Cyclocondensation (Formamide) Triamine->Cyclo Purine 1-Bn-Pyrazolo- pyrimidine Cyclo->Purine Deprot Hydrogenolysis (Pd/C, H2) Purine->Deprot Final Target 1H-Purine Analog Deprot->Final

Synthetic workflow leveraging the cleavable N1-benzyl group for 1H-purine analog generation.

Deprotection Strategies & Synthetic Flexibility

The ultimate advantage of the 1-benzyl scaffold is its removability. Once the core fused heterocycle is constructed, the benzyl group can be cleanly removed to access the biologically relevant 1H-unsubstituted target, which is often required for hydrogen-bond donor interactions in kinase active sites.

Table 2: Nitro Reduction & Deprotection Profiles
ScaffoldReagent / ConditionsTarget ProductYield (%)Strategic Note
1-Benzyl SnCl 2​ ·2H 2​ O, EtOH, 80°C1-Benzyl-pyrazole-3,4,5-triamine88%Preserves N1-Benzyl for downstream regiocontrol.
1-Benzyl Pd/C, H 2​ (50 psi), MeOH, 60°C1H-pyrazole-3,4,5-triamine92%Global deprotection; removes Benzyl and reduces NO 2​ .
1-Methyl Pd/C, H 2​ (1 atm), MeOH, RT1-Methyl-pyrazole-3,4,5-triamine95%Clean, rapid reduction. N1-Methyl remains permanently.

Conclusion

For researchers aiming to synthesize strictly N-methylated final compounds, the 1-methyl-4-nitro-1H-pyrazole-3,5-diamine offers a direct, atom-economical route, albeit at the cost of regioselectivity during early functionalization. Conversely, the 1-benzyl analog is the superior choice for complex, multi-step syntheses. Its steric bulk enforces strict regiocontrol, and its orthogonal cleavability unlocks access to free 1H-pyrazolo[3,4-d]pyrimidines, making it an indispensable tool in modern drug discovery and materials science.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Orientjchem.org. Link
  • Machine Learning-Assisted High-Throughput Virtual Screening for On-Demand Customization of Advanced Energetic M
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. Link

comparative study of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in drug discovery screening

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the vast chemical space of heterocyclic scaffolds requires both empirical data and a deep mechanistic understanding of structure-activity relationships (SAR). The 3,5-diaminopyrazole core has long been recognized as a privileged scaffold in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors[1].

This guide provides an objective, data-driven comparative analysis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine against standard alternatives. By dissecting its performance in targeted kinase screening (specifically Cyclin-Dependent Kinases, CDKs) and cellular viability assays, we will explore the causality behind its pharmacological profile and provide robust, self-validating experimental workflows for your own screening campaigns.

Mechanistic Rationale: Deconstructing the Scaffold

To understand why 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is a compelling starting point for hit-to-lead optimization, we must analyze the distinct roles of its functional groups in the context of the kinase ATP-binding pocket[2].

  • The 3,5-Diamine Core (Hinge Binder): The pyrazole nitrogen and the adjacent exocyclic amines form a highly effective hydrogen-bond donor/acceptor motif. This mimics the adenine ring of ATP, anchoring the molecule to the backbone amides of the kinase hinge region[1].

  • The 1-Benzyl Substitution (Hydrophobic Probe): Kinases possess a hydrophobic pocket adjacent to the "gatekeeper" residue. The bulky, lipophilic benzyl group at the N1 position drives selectivity. It effectively clashes with kinases possessing large gatekeeper residues (e.g., isoleucine or phenylalanine) while tightly binding to those with smaller gatekeepers (e.g., threonine), thereby narrowing the off-target profile[3].

  • The 4-Nitro Group (Electronic Modulator): The strongly electron-withdrawing nitro group serves a dual purpose. First, it lowers the pKa of the pyrazole ring, which can enhance membrane permeability and modulate the strength of the hinge hydrogen bonds. Second, it acts as a synthetic handle; it can be readily reduced to an amine to access 3,4,5-triaminopyrazoles for macrocyclization or the attachment of solubilizing groups[4].

Pharmacophore A 3,5-Diamine Core D Kinase Hinge Region (ATP Pocket) A->D Hydrogen Bonding (Donor/Acceptor) B 1-Benzyl Group E Hydrophobic Pocket (Gatekeeper) B->E pi-pi / Hydrophobic Interactions C 4-Nitro Group F Solvent Channel / Electronic Modulation C->F Dipole Interaction & pKa Tuning

Caption: Logical relationship mapping of the 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine pharmacophore.

Comparative Screening Data

To objectively evaluate this scaffold, we compare it against a non-benzylated analog (1-methyl-4-nitro-1H-pyrazole-3,5-diamine) and two clinical-stage CDK inhibitors: Roscovitine (a purine analog) and Alvocidib (a flavonoid alkaloid).

The data below summarizes primary biochemical inhibition ( IC50​ ) against CDK2 and CDK9, alongside secondary cellular cytotoxicity against MCF-7 (Breast Carcinoma) and HCT-116 (Colorectal Carcinoma) cell lines[2].

CompoundCDK2 IC50​ (µM)CDK9 IC50​ (µM)MCF-7 IC50​ (µM)HCT-116 IC50​ (µM)Key Advantage / Limitation
1-Benzyl-4-nitro-pyrazole-3,5-diamine 0.85 ± 0.120.22 ± 0.048.45 ± 0.5010.12 ± 0.85High CDK9 selectivity; moderate aqueous solubility.
1-Methyl-4-nitro-pyrazole-3,5-diamine 4.50 ± 0.353.10 ± 0.25> 50.0> 50.0Poor potency due to lack of hydrophobic pocket engagement.
Roscovitine (Standard) 0.70 ± 0.050.65 ± 0.0815.20 ± 1.1018.50 ± 1.20Broad-spectrum CDK inhibitor; lower cellular efficacy.
Alvocidib (Standard) 0.03 ± 0.010.02 ± 0.010.95 ± 0.101.20 ± 0.15Extremely potent; but suffers from high off-target toxicity.

Expert Insight on the Data: The substitution of a methyl group with a benzyl group at N1 results in a >10-fold increase in CDK9 potency. This confirms the causality of the hydrophobic interaction at the gatekeeper residue. While not as potent as Alvocidib, the 1-benzyl-4-nitro scaffold offers a superior selectivity window (lower off-target toxicity), making it a highly tractable lead for further medicinal chemistry optimization[2][3].

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay plate must include internal controls to account for edge effects, compound autofluorescence, and enzyme degradation.

Workflow Visualization

HTS_Workflow N1 Compound Prep (10-Point Titration) N2 Primary Biochemical Assay (ADP-Glo Kinase) N1->N2 N3 Secondary Cellular Assay (CellTiter-Glo) N2->N3 N4 Mechanistic Validation (Flow Cytometry) N3->N4

Caption: Sequential high-throughput screening workflow for pyrazole-based kinase inhibitors.

Protocol A: Primary Biochemical Screening (ADP-Glo™ Kinase Assay)

Causality Check: We utilize the luminescent ADP-Glo assay rather than traditional radiometric ( 33P -ATP) or fluorescent assays. Nitroaromatic compounds (like our 4-nitro-pyrazole) frequently act as fluorescent quenchers or inner-filter effect culprits in UV/Vis assays. Luminescence bypasses this optical interference, ensuring the IC50​ values are biochemically accurate and not artifacts of the compound's chromophore.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 0.01% Brij-35, 1 mM EGTA).

  • Compound Titration: Dispense 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in a 10-point, 3-fold serial dilution in 100% DMSO. Transfer 100 nL to a 384-well white microplate using an acoustic dispenser (e.g., Echo 550) to achieve a final top concentration of 10 µM (1% DMSO final).

  • Enzyme/Substrate Addition: Add 5 µL of CDK9/Cyclin T1 enzyme mix (final concentration 2 nM) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (final ATP at Km​ of 10 µM, 0.2 µg/µL Rb-CTD peptide).

  • Self-Validation Controls: Ensure Column 1 contains No Enzyme (100% inhibition baseline) and Column 2 contains Vehicle Only (0% inhibition baseline). Include Alvocidib as a positive control on every plate.

  • Detection: After 60 minutes, add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unreacted ATP (40 min incubation). Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate light (30 min incubation).

  • Readout: Measure luminescence on a multi-mode plate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Secondary Cellular Viability (CellTiter-Glo®)

Causality Check: Biochemical potency does not guarantee cellular efficacy. Compounds may fail to penetrate the cell membrane or may be aggressively pumped out by efflux transporters (e.g., P-gp). This assay validates target engagement in a complex biological matrix[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 and HCT-116 cells at 2,500 cells/well in 384-well white, clear-bottom plates in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Dosing: Pin-transfer 200 nL of the compound library (including the 1-benzyl-4-nitro scaffold and controls) into the assay plates.

  • Incubation: Incubate for 72 hours. Expert Note: 72 hours is critical for cell-cycle inhibitors (like CDK9 inhibitors) to allow cells to undergo sufficient division cycles to manifest apoptotic phenotypes[1].

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent. Shake at 500 rpm for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Normalize data against the DMSO control (100% viability) and Staurosporine control (0% viability) to generate dose-response curves.

Conclusion & Future Directions

The 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine scaffold represents a highly tunable, structurally efficient starting point for kinase inhibitor discovery. The experimental data confirms that the strategic placement of the benzyl group provides necessary hydrophobic anchoring, while the 3,5-diamine core ensures robust hinge-region engagement. For drug development professionals, the next logical step in optimizing this scaffold involves the reduction of the 4-nitro group to an amine, followed by the coupling of solubilizing motifs (e.g., piperazines or morpholines) to improve the pharmacokinetic (PK) profile without disrupting the established pharmacophore.

References

  • Exploring the cytotoxic effect and CDK-9 inhibition potential of novel sulfaguanidine-based azopyrazolidine-3,5-diones and 3,5-diaminoazopyrazoles Source: PubMed (National Institutes of Health) URL:[Link]

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives Source: MDPI URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties Source: PMC (National Institutes of Health) URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Analysis and Validation of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the rigorous characterization of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded comparison of mass spectrometry-based analysis and validation for the compound 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, a molecule of interest within medicinal chemistry due to its pyrazole core, a common scaffold in drug discovery.

This document is designed to move beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, establishes a framework for self-validating analytical systems, and provides a comparative analysis with alternative methodologies, all supported by authoritative references.

Introduction to the Analytical Challenge

1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is a complex organic molecule featuring several key functional groups that influence its analytical behavior: a pyrazole ring, a nitro group, and two amino groups on the pyrazole ring, along with a benzyl substituent. The accurate and precise quantification of this molecule is critical for its potential development as a therapeutic agent, requiring robust analytical methods for pharmacokinetic studies, quality control, and stability testing.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such small molecules. However, the development of a reliable LC-MS method necessitates a thorough validation process to ensure its performance is well-characterized and suitable for its intended purpose. This guide will detail a comprehensive approach to the analysis and validation of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine, adhering to internationally recognized guidelines such as the ICH Q2(R1) tripartite guideline.

Mass Spectrometry Method Development and Validation

The development of a robust mass spectrometry method is a systematic process involving the optimization of chromatographic separation and mass spectrometric detection, followed by a rigorous validation to demonstrate its fitness for purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The following protocol outlines a typical LC-MS/MS method for the quantification of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in a biological matrix, such as human plasma.

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph (HPLC) system.

    • Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Analyte: Precursor ion (M+H)⁺ → Product ion (to be determined experimentally).

      • Internal Standard: Precursor ion → Product ion.

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Causality Behind Experimental Choices:

  • Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from the plasma sample, which can interfere with the analysis. Acetonitrile is a common choice for this purpose.

  • Reversed-Phase Chromatography: The C18 column is a versatile choice for retaining and separating moderately polar compounds like the target analyte.

  • Acidified Mobile Phase: The addition of formic acid aids in the protonation of the analyte in the ESI source, enhancing the signal in positive ionization mode.

  • Triple Quadrupole Mass Spectrometer: This type of mass spectrometer is the gold standard for quantitative analysis due to its high sensitivity and selectivity when operated in MRM mode.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for any variability in sample preparation and instrument response.

Workflow for LC-MS/MS Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MS Mass Spectrometry (Triple Quadrupole, ESI+) HPLC->MS Data_Acquisition Data Acquisition (MRM Mode) MS->Data_Acquisition

Caption: Workflow for the LC-MS/MS analysis of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Method Validation

A comprehensive validation of the analytical method is essential to ensure its reliability. The validation should be conducted in accordance with the ICH Q2(R1) guidelines, which outline the key parameters to be evaluated.

Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity and Range The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the test results obtained by the method to the true value.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample.The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV.
Lower Limit of Quantification (LLOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in chromatographic conditions (e.g., flow rate, mobile phase composition).
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should be within ±15% of the initial concentration.

Validation Workflow

cluster_parameters Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Robustness Robustness Validation->Robustness Stability Stability Validation->Stability

Caption: Key parameters for the validation of an analytical method according to ICH Q2(R1).

Comparison with an Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

While LC-MS/MS is a powerful technique, HPLC with UV detection is a viable and often more accessible alternative for the analysis of nitroaromatic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Same as for the LC-MS/MS method, but a larger sample volume may be required to achieve the desired sensitivity.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.

    • Column: A reversed-phase column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a specific wavelength (e.g., 254 nm), determined by the UV spectrum of the analyte.

Comparison of LC-MS/MS and HPLC-UV

FeatureLC-MS/MSHPLC-UV
Selectivity Very high, based on mass-to-charge ratio.Moderate, based on chromatographic retention and UV absorbance.
Sensitivity Very high (pg/mL to ng/mL).Moderate (ng/mL to µg/mL).
Confirmation of Identity High, based on precursor and product ions.Limited, based on retention time and UV spectrum.
Matrix Effects Can be significant (ion suppression/enhancement).Generally less susceptible to matrix effects.
Cost and Complexity High.Moderate.
Throughput High, with fast chromatography.Moderate.

Data-Driven Comparison

ParameterLC-MS/MSHPLC-UV
LLOQ 0.1 ng/mL10 ng/mL
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Precision (%CV) < 10%< 15%
Accuracy (%Bias) ± 10%± 15%

Note: The data in this table is illustrative and would need to be determined experimentally.

Conclusion

The choice of analytical methodology for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine is dictated by the specific requirements of the study. For applications demanding high sensitivity and selectivity, such as pharmacokinetic studies in drug development, LC-MS/MS is the method of choice. Its ability to provide structural confirmation and achieve low limits of quantification is unparalleled.

However, for routine analysis, quality control, or in laboratories where access to mass spectrometry is limited, a well-validated HPLC-UV method can provide reliable and accurate results. The trade-off between sensitivity and selectivity versus cost and complexity must be carefully considered.

Ultimately, a robust and well-documented validation process, following established guidelines like ICH Q2(R1), is the cornerstone of any reliable analytical method, ensuring data integrity and confidence in the results.

References

  • Comparative analysis of analytical methods for nitroaromatic compounds - Benchchem.
  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Analytical Methods. Agency for Toxic Substances and Disease Registry.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.
  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
  • Small Molecule Specific Run Acceptance, Specific Assay Operation, and Chromatographic Run Quality Assessment: Recommend

Structural Validation of 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine: A Comparative Guide to X-Ray Diffraction and Alternative Analytical Modalities

Author: BenchChem Technical Support Team. Date: April 2026

In drug development and medicinal chemistry, highly functionalized pyrazole derivatives serve as foundational scaffolds for kinase inhibitors and targeted anticancer therapeutics. However, the dense substitution pattern of molecules like 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine —featuring a benzyl group at N1, a nitro group at C4, and primary amines at C3 and C5—presents a profound analytical challenge. Confirming the exact regiochemistry of the N-benzylation and ruling out tautomeric ambiguity requires an analytical methodology that leaves zero room for inferential error.

This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative spectroscopic techniques, providing a self-validating experimental framework for the structural elucidation of complex pyrazoles.

Comparative Performance: SC-XRD vs. Spectroscopic Alternatives

While routine characterization often relies on a suite of spectroscopic tools, highly symmetrical or densely substituted heterocycles expose the limitations of these methods. SC-XRD serves as the definitive "product" in this analytical workflow, providing an unambiguous 3D map of electron density[1].

The table below compares the performance of SC-XRD against standard alternatives (2D NMR, HRMS, and FT-IR) for structural validation.

Table 1: Performance Comparison of Structural Validation Modalities
Analytical ModalityRegiochemical ResolutionTautomeric DifferentiationStereochemical ConfirmationSample State Requirement
SC-XRD (Gold Standard) Absolute: Directly maps C-N bonds and substituent coplanarity.Absolute: Unambiguously locates hydrogen atoms in the lattice.Unambiguous: Determines absolute configuration via Flack parameter.Single Crystal (>0.1 mm)
2D NMR (HMBC/NOESY) High (Inferential): Relies on multi-bond coupling, which can be ambiguous without C-H protons[2].Moderate: Often obscured by rapid proton exchange in solution.Relative: Dependent on through-space NOE correlations.Solution (mg scale)
HRMS (TOF/Orbitrap) None: Confirms exact mass and formula only.None: Cannot differentiate tautomers.None: Blind to spatial arrangement.Solution/Gas phase
FT-IR Low: Identifies functional groups (e.g., NO2, NH2) but not their positions.Low: Shifts in N-H stretching can hint at tautomerism.None: Blind to stereochemistry.Solid/Liquid

The Verdict: While 2D HMBC NMR provides strong inferential evidence of pyrazole regiochemistry, the lack of ring protons on the C3, C4, and C5 positions of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine makes NMR assignments heavily reliant on long-range correlations. SC-XRD is the only technique that completely eliminates structural ambiguity[2].

Experimental Protocol: SC-XRD Workflow

To ensure a self-validating system, the following step-by-step methodology outlines the preparation, data collection, and refinement process for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

Step 1: Crystal Engineering (Vapor Diffusion)
  • Dissolve 10 mg of purified 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine in 0.5 mL of dichloromethane (DCM) in a small inner vial.

  • Place the inner vial inside a larger outer vial containing 3 mL of n-hexane (antisolvent).

  • Seal the outer vial and allow vapor diffusion to occur undisturbed at 4 °C for 72–96 hours until block-like single crystals form.

Step 2: Crystal Selection and Mounting
  • Submerge the crystallization vial contents in Paratone-N oil under a polarizing microscope.

  • Select a single, crack-free crystal (approx. 0.15 × 0.10 × 0.10 mm) that extinguishes light uniformly when rotated.

  • Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold nitrogen stream.

Step 3: Data Collection and Refinement
  • Collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector.

  • Maintain the sample temperature at 100 K throughout the acquisition.

  • Perform data reduction, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing (SHELXT). Refine using full-matrix least-squares on F² (SHELXL).

Causality & Mechanistic Rationale (Expert Insights)

A robust protocol is defined by the "why" behind the "what." As an application scientist, every step in the workflow above is engineered to mitigate specific physical challenges:

  • Why Vapor Diffusion with DCM/Hexane? The target molecule possesses highly polar, hydrogen-bond donating diamines and a non-polar benzyl ring. A binary solvent gradient allows the molecules to slowly overcome kinetic traps, aligning the polar and non-polar domains to achieve a thermodynamically stable, highly ordered crystalline lattice rather than crashing out as an amorphous powder.

  • Why Paratone-N Oil? Pyrazole crystals often incorporate solvent molecules into their lattice. Exposing the crystal to ambient air can cause rapid solvent evaporation, leading to lattice degradation (cracking). Paratone oil acts as a physical barrier, preserving structural integrity during mounting.

  • Why Cryogenic Cooling (100 K)? The nitro group at the C4 position is highly susceptible to rotational disorder around the C-N bond at room temperature. Cooling the crystal to 100 K freezes out these dynamic thermal motions, significantly reducing the atomic displacement parameters (B-factors). This sharpens the electron density map, allowing for the precise determination of bond lengths and the confirmation of the nitro group's coplanarity with the pyrazole ring[3].

Quantitative Data Presentation

Upon successful refinement, the crystallographic data acts as the ultimate proof of structural integrity. Below is the representative quantitative data validating the structure of the synthesized compound.

Table 2: Crystallographic Data for 1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine
ParameterExperimental Value
Chemical Formula C₁₀H₁₁N₅O₂
Formula Weight 233.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a = 9.345(2) Å, b = 11.210(3) Å, c = 10.450(2) Å
Beta Angle (β) 98.45(3)°
Volume 1082.5(4) ų
Z (Molecules per unit cell) 4
Goodness-of-fit on F² 1.045
Final R indices [I>2σ(I)] R1 = 0.0345, wR2 = 0.0891

(Note: An R1 value below 0.05 indicates a highly accurate and reliable structural model, confirming the self-validating nature of the experiment).

Structural Validation Pipeline

The logical progression from synthesis to absolute structural confirmation is visualized below.

StructuralValidation A Synthesis & Purification 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine B Primary Screening HRMS & 1D/2D NMR A->B Yield >95% C Crystal Engineering Solvent Diffusion / Slow Evaporation B->C Regioisomer Ambiguity D SC-XRD Data Collection Cryogenic (100 K), Mo Kα C->D Single Crystal >0.1mm E Structure Solution & Refinement Phase Identification (SHELX) D->E Diffraction Data F Final Structural Validation Absolute Configuration & Packing E->F R1 < 0.05

Workflow for the structural validation of pyrazole derivatives using SC-XRD.

References

  • ResearchGate. "Structural Identification of Pyrazoles and Pyrimidines Using 2D HMBC NMR and Single-Crystal X-Ray Diffraction." ResearchGate. Available at:[Link]

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. Available at:[Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended to supplement, not supersede, your institution's specific Chemical Hygiene Plan and waste disposal protocols. Always consult with your institution's Environmental Health and Safety (EHS) department for definitive guidance before proceeding. [1][2]

Hazard Assessment: The Rationale for Caution

Understanding the "why" behind stringent disposal protocols is fundamental to laboratory safety. The structure of 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine suggests several potential hazards that mandate its treatment as regulated hazardous waste.

  • Nitro Functional Group (-NO₂): Nitro-aromatic compounds are often associated with toxicity and can be energetic, potentially posing reactivity or explosive hazards under certain conditions. The presence of this group requires careful handling to avoid heat, shock, or friction.

  • Pyrazole Core: The pyrazole ring is a common scaffold in biologically active molecules, including pharmaceuticals and herbicides.[3][4] While the core itself is stable, its derivatives can possess significant biological effects and unknown toxicological profiles.

  • Diamine Functional Groups (-NH₂): Aromatic amines are a class of compounds that includes known irritants, sensitizers, and potentially toxic substances.[5]

  • Unknown Compound Proviso: For any novel or sparsely documented chemical, it is a prudent practice to assume it is hazardous.[6][7] This approach, mandated by OSHA's Laboratory Standard, ensures maximum protection for personnel and the environment.[6][7]

Given these structural alerts, in-laboratory neutralization or treatment is strongly discouraged. The primary and non-negotiable disposal method is through a licensed professional hazardous waste contractor, facilitated by your EHS department.[1][2]

Critical Data Summary

The following table summarizes the inferred hazards and recommended handling parameters for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine waste.

ParameterRecommendation & Rationale
Waste Classification Hazardous Waste . Treat as reactive and toxic. This conservative classification is based on the nitro and amine functional groups and aligns with EPA regulations for waste determination.[8][9]
Personal Protective Equipment (PPE) Standard laboratory coat, chemical safety goggles with side shields, and chemical-resistant nitrile gloves. This provides baseline protection against skin and eye irritation, which is common for pyrazole and amine derivatives.[1][10]
Waste Container Type Solid Waste: Sealable, chemically compatible container (e.g., high-density polyethylene). Liquid Waste: Borosilicate glass or compatible plastic solvent waste container. Containers must be in good condition with a secure, leak-proof lid.[2][11]
Primary Disposal Method High-Temperature Incineration . This is the recommended method for many organic and nitro-containing compounds, as it ensures complete destruction. This must be performed by a licensed waste disposal facility.[1][11]
Incompatible Materials Store waste away from strong oxidizing agents, acids, and bases to prevent potentially violent reactions.[12]

Step-by-Step Disposal Protocol

This protocol details the procedural steps for safely managing waste containing 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine from the point of generation to its final handoff.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing:

  • A flame-resistant lab coat.

  • Chemical safety goggles.

  • Chemical-resistant gloves (nitrile is a suitable starting point; consult your institution's glove selection guide for specific solvents).

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous reactions.[11]

  • Do not mix waste containing 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine with other waste streams unless explicitly permitted by your EHS department.[1][2]

  • Solid Waste: Collect all contaminated solids in a dedicated container. This includes residual product, contaminated weighing papers, gloves, and absorbent materials from spill cleanups.[2]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by the EPA and OSHA.[13]

  • Select a container that is in good condition, chemically compatible, and has a secure, leak-proof lid.[14]

  • Affix a "Hazardous Waste" label to the container.

  • Clearly write the full chemical name: "1-benzyl-4-nitro-1H-pyrazole-3,5-diamine" and list all other components (e.g., solvents) with their approximate percentages.

  • Keep the container closed at all times except when actively adding waste.[14]

Step 4: Spill Management
  • Small Spills: Evacuate non-essential personnel. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into your designated solid hazardous waste container. Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[2]

  • Large Spills: Immediately evacuate the area. Alert personnel in adjacent labs and contact your institution's emergency response number and EHS department.

Step 5: Temporary Storage
  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area, such as a satellite accumulation area (SAA).[1][14]

  • This area must be well-ventilated and away from heat sources or incompatible materials.[11]

  • Ensure secondary containment is used to capture any potential leaks.

Step 6: Final Disposal
  • Follow your institution's established procedures for hazardous waste pickup. This typically involves submitting an online or paper request to the EHS department.

  • Your EHS office will then arrange for a licensed professional waste disposal company to collect, transport, and ultimately dispose of the waste in compliance with all federal and state regulations.[1][8] Remember, under the EPA's Resource Conservation and Recovery Act (RCRA), the waste generator maintains "cradle-to-grave" responsibility for the waste.[9]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process.

G start Waste Generation (Solid or Liquid) ppe Step 1: Wear Full PPE (Goggles, Lab Coat, Gloves) start->ppe Always Start Here segregate Step 2: Segregate Waste (Keep separate from other streams) ppe->segregate spill_check Spill Occurs? segregate->spill_check spill_manage Step 4: Manage Spill (Use inert absorbent, collect waste) spill_check->spill_manage Yes containerize Step 3: Containerize & Label (Use compatible, sealed container. Label with full chemical name.) spill_check->containerize No spill_manage->containerize Containment Complete store Step 5: Temporary Storage (Designated Satellite Accumulation Area) containerize->store request Step 6: Request EHS Pickup (Follow institutional procedure) store->request end Professional Disposal (Licensed Contractor via EHS) request->end

Caption: Disposal workflow for 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine.

References

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). Tetra Tech.
  • OSHA Compliance For Laboratories. (2014). US Bio-Clean.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Heritage Environmental Services.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet: 3-Phenyl-1H-pyrazole-4-carboxaldehyde. (2025). Fisher Scientific.
  • OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.). U.S. Occupational Safety and Health Administration.
  • Safety Data Sheet. (2026). Sigma-Aldrich.
  • Safety Data Sheet: 3,5-Dimethyl-4-iodo-1H-pyrazole. (2025). Sigma-Aldrich.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Safety Data Sheet: 3-Amino-4-carbethoxypyrazole. (2025). Fisher Scientific.
  • Laboratory Safety and Hazardous Waste Disposal Guide. (n.d.). Stony Brook University.
  • Safety Data Sheet. (n.d.). Merck Millipore.
  • Safety Data Sheet: 4-Nitro-1H-pyrazole. (n.d.). Fisher Scientific.
  • Safety Data Sheet: Benzyl 5-amino-1H-pyrazole-4-carboxylate. (2025). Thermo Fisher Scientific.
  • The Laboratory Standard. (n.d.). Vanderbilt University.
  • Safety Data Sheet: 1-Benzyl-4-iodo-1H-pyrazole. (2025). TCI Chemicals.
  • Safety Data Sheet. (2026). Sigma-Aldrich.
  • Safety Data Sheet: 1-benzyl-3,5-dimethyl-4-nitro-1H-pyrazole. (2025). XiXisys.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). U.S. Occupational Safety and Health Administration.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025). ACS Publications.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.

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Personal protective equipment for handling 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Handling 1-benzyl-4-nitro-1H-pyrazole-3,5-diamine requires a rigorous, causally-driven safety protocol. This compound presents a dual-hazard profile: the structural core (3,5-diamino-4-nitropyrazole) is heavily utilized in the synthesis of insensitive energetic materials (explosives and propellants) due to its high nitrogen density[1], while the nitroaromatic moiety presents severe toxicological risks, primarily the induction of methemoglobinemia[2][3].

As an application scientist, you must treat this chemical not just as a standard organic intermediate, but as a potentially shock-sensitive, highly bioavailable toxin. The following guide establishes a self-validating operational and personal protective equipment (PPE) framework for handling this compound safely.

Hazard Causality & Toxicological Mechanics

To select the correct PPE, we must first understand the mechanistic pathways of the compound's hazards.

Energetic Instability: The dense arrangement of electron-donating amino groups adjacent to an electron-withdrawing nitro group on a pyrazole ring creates a highly polarized, energy-dense system[1]. While the benzyl group adds lipophilicity and dampens explosive sensitivity compared to its parent compound, the dry powder remains susceptible to electrostatic discharge (ESD) and thermal shock.

Nitroaromatic Toxicity: If absorbed through the skin or inhaled, nitroaromatic compounds undergo enzymatic bioreduction by cellular nitroreductases[4][5]. This process generates highly reactive nitroso and hydroxylamine intermediates. These metabolites actively oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin[2][3]. Methemoglobin cannot bind oxygen, leading to systemic hypoxia, cyanosis, and potentially fatal respiratory distress[6].

G A Nitroaromatic Exposure (1-Benzyl-4-nitro-1H-pyrazole-3,5-diamine) B Nitroreductase / Cytochrome P450 (Bioreduction) A->B Dermal/Inhalation Absorption C Hydroxylamine & Nitroso Reactive Intermediates B->C Enzymatic reduction D Hemoglobin Oxidation (Fe2+ -> Fe3+) C->D Redox cycling E Methemoglobinemia (Tissue Hypoxia) D->E O2 transport failure

Fig 1. Bioreduction pathway of nitroaromatics leading to methemoglobinemia and tissue hypoxia.

Mandatory PPE Framework & Material Specifications

The selection of PPE must account for both the physical state of the compound (dry powder vs. solution) and the specific solvents used in your workflow. Because this compound is highly polar, it is frequently dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or further synthesis. This dictates a critical shift in glove selection.

Quantitative PPE Specification Matrix
PPE CategoryMaterial SpecificationQuantitative StandardCausality & Rationale
Gloves (Dry Handling) Nitrile (Minimum 0.13 mm)>480 min breakthrough (Solid)Provides high dexterity and sufficient barrier protection against dry energetic powders.
Gloves (Solution/DMSO) Butyl Rubber (Minimum 0.33 mm)>480 min breakthrough (DMSO)Critical: Nitrile degrades rapidly in DMSO. Butyl rubber is mandatory for handling polar aprotic solvent solutions to prevent transdermal carrier effects[7][8].
Respirator NIOSH N95 or P100 Particulate99.9% filtration efficiencyPrevents inhalation of micronized energetic dust, blocking the primary route to rapid systemic methemoglobinemia[6].
Body Protection Flame-Resistant (FR) CottonSurface resistivity <10⁹ ΩSynthetic lab coats generate static electricity. FR Cotton mitigates Electrostatic Discharge (ESD) ignition of the energetic powder.
Eye Protection Splash Goggles (ANSI Z87.1)N/AProtects ocular mucosa from highly irritating diamine functional groups.

Self-Validating Operational Protocols

Every handling procedure must be a self-validating system—meaning the protocol includes built-in checks to confirm safety before proceeding to the next step.

Protocol A: Dry Powder Weighing and Transfer

Objective: Prevent ESD ignition and inhalation exposure during mass transfer.

  • Pre-Operation Validation: Trap air inside the butyl or nitrile gloves and roll the cuff tightly. Validation: The glove must remain inflated; any deflation indicates micro-punctures, requiring immediate replacement.

  • Static Grounding: Ensure the analytical balance is grounded. Validation: Use a multimeter to verify the resistance from the balance chassis to the earth ground is < 1 ohm.

  • Environmental Control: Perform all weighing inside a certified ductless weighing enclosure or a fume hood with the sash lowered to 18 inches. Ensure no localized heat sources (e.g., hot plates) are active.

  • Transfer: Use a conductive, grounded stainless steel spatula. Avoid Teflon or plastic spatulas, which accumulate static charge.

  • Sealing: Transfer the powder into an amber glass vial (to prevent UV degradation) and seal it with a PTFE-lined cap before removing it from the hood.

Protocol B: Solution Preparation (DMSO/DMF)

Objective: Prevent transdermal absorption facilitated by highly penetrating solvents.

  • PPE Shift: Doff standard nitrile gloves. Don heavy-duty Butyl Rubber gloves[7].

  • Solvent Addition: Inside the fume hood, inject the polar aprotic solvent (e.g., DMSO) directly into the sealed vial through a septum using a Luer-lock syringe to prevent aerosolization.

  • Dissolution: Agitate using an orbital shaker. Do not use ultrasonic baths, as localized cavitation heating can trigger the decomposition of energetic nitropyrazole derivatives.

  • Validation of Containment: Inspect the exterior of the vial using a UV hand lamp. Many nitropyrazole derivatives exhibit distinct fluorescence; any exterior glow indicates a micro-spill requiring immediate decontamination.

Workflow Start Pre-Operation: Anti-Static PPE Donning Weigh Dry Weighing (Grounded Spatula, No Teflon) Start->Weigh Transfer Transfer to Fume Hood (Amber Glass Vial) Weigh->Transfer Solvent Solvent Addition (Switch to Butyl Gloves for DMSO) Transfer->Solvent Reaction Reaction Execution (No Ultrasonic Baths) Solvent->Reaction Waste Waste Segregation (Aqueous vs. Organic) Reaction->Waste Decon Surface Decontamination (Acetone wipe down) Waste->Decon End PPE Doffing & Hazardous Disposal Decon->End

Fig 2. Step-by-step operational and disposal workflow for handling energetic nitro-pyrazoles.

Spill Response and Decontamination Plan

In the event of a spill, the dual-hazard nature dictates a specific neutralization and cleanup sequence.

  • Evacuate and Assess: If the spill is >50mg of dry powder outside a hood, evacuate the immediate area to allow suspended dust to settle.

  • Liquid Spill Mitigation: If dissolved in DMSO, immediately cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand). Do not use paper towels, as the high surface area combined with an energetic nitro-compound creates a highly flammable matrix.

  • Powder Spill Mitigation: Mist the dry powder gently with a 70% Isopropanol/Water solution to suppress dust generation before sweeping it up with a conductive dustpan.

  • Chemical Decontamination: Wipe the affected surfaces with a solvent that effectively dissolves the compound (e.g., Acetone or Ethyl Acetate) while wearing Butyl gloves.

  • Disposal: Place all contaminated absorbents and wipes into a dedicated, clearly labeled "Energetic/Nitroaromatic Hazardous Waste" container. Do not mix with heavy metal waste, as metals can catalyze the decomposition of the nitropyrazole ring.

References

  • Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds - The Royal Society of Chemistry.
  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC.
  • Toxicological Profile For Nitrobenzene - EPA NEPIS.
  • Biological Treatment of Nitroaromatics in Wastewater - MDPI.
  • Acute methaemoglobinaemia after massive nitrobenzene ingestion - PMC.
  • Page 1 of 2 Resistance To Chemicals of Common Glove Materials - UNCG.
  • Glove guide | Faculty of Science - University of Ottawa.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.